molecular formula C30H52O2 B15595140 Schleicheol 2

Schleicheol 2

Cat. No.: B15595140
M. Wt: 444.7 g/mol
InChI Key: LJJLFLNKMQSUFO-WDMNAHHQSA-N
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Description

Schleicheol 2 is a useful research compound. Its molecular formula is C30H52O2 and its molecular weight is 444.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H52O2

Molecular Weight

444.7 g/mol

IUPAC Name

(3S,7S,9S,10R,13R,14S)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H52O2/c1-8-21(19(2)3)10-9-20(4)24-11-12-25-28-26(14-16-30(24,25)6)29(5)15-13-23(31)17-22(29)18-27(28)32-7/h18-21,23-28,31H,8-17H2,1-7H3/t20-,21-,23+,24?,25+,26+,27-,28?,29+,30-/m1/s1

InChI Key

LJJLFLNKMQSUFO-WDMNAHHQSA-N

Origin of Product

United States

Foundational & Exploratory

Schleicheol 2 molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schleicheol 2 is a naturally occurring triterpenoid (B12794562) isolated from Schleichera oleosa, a plant belonging to the Sapindaceae family. This document provides a concise summary of the known physicochemical properties of this compound. It is important to note that while the source plant, Schleichera oleosa, has been the subject of various phytochemical and pharmacological studies, specific in-depth research on the biological activities, experimental protocols, and signaling pathways of this compound is currently limited in publicly available scientific literature.

Physicochemical Properties

The fundamental molecular characteristics of this compound have been determined.

PropertyValueSource
Molecular Formula C₃₀H₅₂O₂[1][2]
Molecular Weight 444.7 g/mol [2]

Research on Schleichera oleosa and Related Compounds

While data specific to this compound is scarce, studies on extracts of Schleichera oleosa and other isolated triterpenoids provide some context for its potential biological activities.

Extracts from various parts of Schleichera oleosa, including leaves, bark, and seeds, have been investigated for a range of pharmacological effects.[1][2] Phytochemical analyses have revealed the presence of various classes of compounds, including triterpenoids, flavonoids, tannins, and alkaloids.[2]

Reported biological activities of Schleichera oleosa extracts include:

  • Antioxidant activity : The ethyl acetate (B1210297) fraction of the leaf extract showed significant DPPH radical scavenging activity.[1]

  • Cytotoxic activity : The crude methanol (B129727) extract of the leaves demonstrated significant cytotoxicity in the brine shrimp lethality bioassay.[1]

  • Antimicrobial activity : Triterpenoids isolated from the outer bark of Schleichera oleosa have shown activity against fungal and bacterial pathogens.[3]

  • Anti-inflammatory and Analgesic effects : The crude methanol extract of the leaves has shown dose-dependent pain response in animal models.[1]

Other triterpenoids isolated from Schleichera oleosa include betulinic acid and betulin, which have been the subject of more extensive research.[3]

Experimental Protocols and Signaling Pathways

Conclusion

This compound is a defined chemical entity with a known molecular formula and weight. However, a significant gap exists in the scientific literature regarding its specific biological functions, mechanisms of action, and potential therapeutic applications. The bioactivity reported in extracts of its source plant, Schleichera oleosa, and related triterpenoids suggests that this compound may possess interesting pharmacological properties. Further research is required to isolate sufficient quantities of this compound and to conduct comprehensive studies to determine its biological activity profile and elucidate its mechanism of action at the molecular level. Such studies would be essential for any future consideration in drug development programs.

References

Unveiling Schleicheol 2: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and preliminary biological evaluation of Schleicheol 2, a natural product isolated from the teak forest medicinal tree Schleichera oleosa, is presented here for researchers, scientists, and drug development professionals. This document provides a structured overview of the compound's origins, its initial characterization, and early insights into its potential as a cytotoxic agent.

Discovery and Nomenclature

This compound was first reported in the year 2000 by a team of researchers led by G. R. Pettit at the Cancer Research Institute, Arizona State University. The discovery was the result of a bioassay-guided fractionation of an extract from the bark and stem of Schleichera oleosa, a plant with a history of use in traditional medicine. The isolation process was directed by the extract's cytotoxic activity against the P-388 lymphocytic leukemia cell line.

The compound was named this compound, following the isolation of a related sterol, Schleicheol 1, from the same plant source. Chemically, this compound is identified as 7-methoxystigmast-5-en-3-ol .

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₃₀H₅₂O₂PubChem
IUPAC Name (3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-olPubChem
Molecular Weight 444.7 g/mol PubChem
CAS Number 256445-66-6PubChem

Experimental Protocols

The isolation and structural elucidation of this compound involved a series of chromatographic and spectroscopic techniques as detailed in the seminal publication by Pettit et al. (2000).

Isolation Protocol

The isolation of this compound was achieved through a multi-step process involving solvent extraction and column chromatography.

experimental_workflow A Dried bark and stem of Schleichera oleosa B Extraction with 50% Methanol-Dichloromethane A->B C Solvent Partitioning B->C D Sephadex LH-20 Chromatography C->D E Silica (B1680970) Gel Chromatography D->E F Final Purification (e.g., HPLC) E->F G This compound F->G

Isolation workflow for this compound.
  • Extraction: The dried and ground bark and stem of Schleichera oleosa were extracted with a 1:1 mixture of methanol (B129727) and dichloromethane.

  • Solvent Partitioning: The crude extract was subjected to a series of solvent-solvent partitions to separate compounds based on their polarity.

  • Chromatography: The resulting fractions were further purified using column chromatography, initially with Sephadex LH-20 and followed by silica gel chromatography, employing a gradient of solvents to elute the compounds.

  • Final Purification: this compound was obtained in its pure form through final purification steps, likely involving high-performance liquid chromatography (HPLC).

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy were instrumental in determining the connectivity of atoms and the overall carbon-hydrogen framework.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to confirm the molecular formula of the compound.

Biological Activity

The initial investigation into the biological activity of this compound was driven by the cytotoxic properties of the crude extract from which it was isolated.

In Vitro Cytotoxicity

In the primary screening that led to its discovery, the fraction containing this compound demonstrated activity against the murine P-388 lymphocytic leukemia cell line. Subsequent studies by Pettit and colleagues revealed that this compound, along with Schleicheol 1, exhibited marginal cytotoxic activity against a panel of human tumor cell lines.

Cell LineCancer TypeActivity
P-388Murine Lymphocytic LeukemiaActive (in guiding isolation)
VariousColon, Lung, Ovary, Pancreas, ProstateMarginal

Specific IC50 values for this compound against these human tumor cell lines were not explicitly detailed in the initial publication.

Signaling Pathways

To date, there is a lack of specific research elucidating the signaling pathways through which this compound may exert its biological effects. The initial discovery focused on the isolation and structural characterization of the compound, with preliminary data on its cytotoxic activity. Further investigation is required to determine its mechanism of action at the molecular level.

The logical relationship for future investigation into the mechanism of action is outlined below.

logical_relationship A This compound B Interaction with Cellular Target(s) A->B C Modulation of Signaling Pathway(s) B->C D Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) C->D E Cytotoxicity D->E

Hypothesized mechanism of action for this compound.

Conclusion

This compound, a sterol isolated from Schleichera oleosa, represents a natural product with initial indications of cytotoxic potential. This technical guide summarizes its discovery, the methodologies employed for its isolation and characterization, and the preliminary findings on its biological activity. While the initial cytotoxic data are modest, the unique structure of this compound warrants further investigation to explore its full therapeutic potential and to elucidate its mechanism of action and the signaling pathways it may modulate. This foundational knowledge provides a basis for future research in the fields of natural product chemistry and oncology drug development.

The Biological Role of Schleicheol 2 in Plants: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental evidence detailing the specific biological role of Schleicheol 2 within the plant Schleichera oleosa is not available in current scientific literature. This document provides a comprehensive overview based on its chemical classification as a sterol and the established functions of this compound class in plant biology.

Executive Summary

This compound is a naturally occurring sterol isolated from the medicinal tree Schleichera oleosa (Lour.) Oken, commonly known as the Kusum tree, belonging to the Sapindaceae family.[1][2][3][4][5] While its bioactivity has been marginally explored against human cancer cell lines, its endogenous role within the plant remains uncharacterized. Plant sterols, as a class, are integral to plant life, serving critical functions in membrane structure, signal transduction, and as precursors to vital hormones. This whitepaper synthesizes the current knowledge on plant sterols to infer the probable biological roles of this compound in plants, provides a generalized experimental protocol for sterol analysis, and visualizes a key signaling pathway in which sterol derivatives are central.

Introduction to Schleichera oleosa and its Phytochemicals

Schleichera oleosa is a deciduous tree found in the Indian subcontinent and Southeast Asia, with a long history of use in traditional medicine.[1][2] Various parts of the tree, including the bark, leaves, and seeds, are rich in a diverse array of phytochemicals. These compounds are believed to contribute to the plant's defense mechanisms and its medicinal properties.

Table 1: Major Phytochemicals Identified in Schleichera oleosa

Compound ClassExamplesReported Bioactivities
Triterpenoids Betulin, Betulinic Acid, LupeolAntimicrobial, Anticancer, Anti-inflammatory
Sterols β-Sitosterol, Stigmasterol (B192456), Schleicheols 1 & 2Anticancer (marginal for Schleicheols)
Phenolic Compounds Tannins, FlavonoidsAntioxidant, Antimicrobial
Fatty Acids Oleic Acid, Linoleic Acid, Palmitic AcidNutritional, Industrial applications

This table is a summary of compounds mentioned in the search results.[1][2][3][4]

This compound was first isolated and characterized by Pettit et al. in 2000 from the bark and stem of S. oleosa.[1][4][5] Along with its analog Schleicheol 1 and several schleicherastatins, it was identified during bioassay-guided fractionation aimed at discovering cancer cell growth inhibitors.[2][3]

Inferred Biological Roles of this compound in Plants

Based on its classification as a sterol, this compound is likely involved in several fundamental plant processes. The primary roles of plant sterols are detailed below.

Plant sterols are essential components of cellular membranes, where they modulate fluidity, permeability, and stability.[6][7][8][9] Intercalated within the phospholipid bilayer, sterols like β-sitosterol and stigmasterol help maintain membrane integrity under varying environmental conditions, such as temperature fluctuations.[6][8] It is highly probable that this compound contributes to this structural function within the cells of S. oleosa.

A critical role of certain plant sterols is to serve as precursors for the biosynthesis of brassinosteroids, a class of polyhydroxylated steroidal hormones.[9][10] Brassinosteroids are crucial for a wide range of developmental processes, including cell elongation, division, differentiation, seed germination, and responses to stress.[6][11][12] The brassinosteroid signaling pathway is one of the most well-characterized hormone signaling cascades in plants.

Sterols are known to participate in transmembrane signal transduction by forming specialized membrane microdomains, often referred to as lipid rafts.[6][10] These domains are enriched in specific proteins and lipids and function as platforms for signaling complexes, thereby regulating cellular responses to both internal and external stimuli.

Triterpenoids, the broader class to which sterols belong, are widely recognized for their role in plant defense.[13][14][15][16] They can act as toxins, feeding deterrents against herbivores, and antimicrobial agents against pathogens.[13][14][15] While some triterpenes have specialized roles in defense, the structural contribution of sterols to membrane integrity is a fundamental aspect of passive defense against pathogen invasion.

Generalized Experimental Protocol: Extraction and Analysis of Plant Sterols

As no specific protocol for the analysis of this compound's function in plants exists, a general methodology for the extraction and identification of sterols from plant tissue is provided below. This protocol is based on common practices in phytochemistry.

Objective: To extract and identify sterols from Schleichera oleosa plant material.

Materials:

  • Dried and powdered plant material (e.g., bark, leaves)

  • Soxhlet apparatus

  • Solvents: n-hexane, methanol (B129727), dichloromethane

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Methodology:

  • Extraction:

    • A known quantity of the powdered plant material is subjected to sequential extraction using solvents of increasing polarity (e.g., n-hexane followed by methanol) in a Soxhlet apparatus.

    • The methanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation:

    • The crude methanol extract is partitioned between n-hexane and water to separate nonpolar compounds.

    • The n-hexane fraction, likely containing sterols, is concentrated.

    • The concentrated fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane:ethyl acetate) to separate compounds based on polarity.

  • Purification and Identification:

    • Fractions are monitored by TLC. Fractions with similar TLC profiles are combined.

    • Repeated chromatographic steps are performed until pure compounds are isolated.

    • The structure of the purified compounds, such as this compound, is elucidated using spectroscopic methods, primarily 1H and 13C NMR, and confirmed by Mass Spectrometry.

Visualization of a Plant Sterol-Derived Signaling Pathway

The most well-understood signaling role for sterol derivatives in plants is the brassinosteroid (BR) pathway. Plant sterols are the precursors to BRs. The following diagram illustrates a simplified model of the BR signaling cascade.

Brassinosteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid (BR) (Sterol-derived hormone) BRI1 BRI1 (Receptor Kinase) BAK1 BAK1 (Co-receptor) BRI1->BAK1 BSK1 BSK1 BAK1->BSK1 Phosphorylates BSU1 BSU1 (Phosphatase) BSK1->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Dephosphorylates (Inactivates) BZR1_P BZR1/BES1-P (Phosphorylated/Inactive) BIN2->BZR1_P Phosphorylates (Inactivates) BZR1 BZR1/BES1 (Active) BZR1_P->BZR1 Dephosphorylated by BSU1 DNA Target Genes BZR1->DNA Regulates Transcription

Caption: Generalized Brassinosteroid Signaling Pathway.

Conclusion and Future Directions

While this compound has been identified as a constituent of Schleichera oleosa, its specific biological functions within the plant are yet to be elucidated. Based on its chemical structure as a sterol, it is hypothesized to play fundamental roles in maintaining membrane integrity, acting as a precursor to steroid hormones like brassinosteroids, and participating in signaling and defense. Future research should focus on quantifying the endogenous levels of this compound in different tissues of S. oleosa and under various stress conditions. Genetic studies, such as the characterization of enzymes in its biosynthetic pathway, would provide more direct evidence of its physiological importance. Such studies will not only advance our understanding of plant biology but may also unveil novel applications for this and similar compounds in agriculture and medicine.

References

The Enigmatic Biosynthesis of Schleicheol 2: A Pathway Awaiting Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and biochemical databases, the biosynthetic pathway of a compound referred to as "Schleicheol 2" remains elusive. At present, there is no publicly available information detailing the enzymatic steps, genetic basis, or metabolic intermediates involved in its synthesis. This suggests that this compound may be a novel, recently discovered, or highly specialized natural product whose origins have not yet been elucidated and published within the scientific community.

The absence of data on the this compound biosynthesis pathway precludes the creation of an in-depth technical guide as requested. Key elements such as quantitative data on enzyme kinetics, metabolite concentrations, detailed experimental protocols for its study, and the visualization of its signaling or metabolic pathways cannot be provided without foundational research on the topic.

For researchers, scientists, and drug development professionals interested in this molecule, the current landscape represents a green field for discovery. The initial steps to unraveling its biosynthesis would involve:

  • Isolation and Structural Elucidation: Confirming the complete chemical structure of this compound using techniques like NMR spectroscopy and mass spectrometry.

  • Genomic and Transcriptomic Analysis: Sequencing the genome and analyzing the transcriptome of the source organism (if known) to identify potential gene clusters encoding biosynthetic enzymes.

  • Metabolomic Profiling: Conducting comparative metabolomics to identify potential precursors and intermediates that accumulate in strains with genetic modifications related to the putative biosynthetic gene cluster.

  • In Vitro Enzymatic Assays: Expressing and purifying candidate enzymes to test their activity with proposed substrates to reconstruct the pathway in a controlled environment.

As research progresses and information becomes publicly available, a detailed technical guide on the biosynthesis of this compound could be developed. This would include comprehensive tables of quantitative data, step-by-step experimental protocols, and detailed pathway diagrams to support further research and potential applications in drug development and synthetic biology. Until then, the biosynthesis of this compound remains a compelling mystery for the scientific community.

Schleicheol 2: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schleicheol 2 is a naturally occurring stigmastane-type steroid isolated from the medicinal tree Schleichera oleosa. This technical guide provides a detailed overview of the known physical and chemical properties of this compound. It includes a summary of its structural and physicochemical characteristics, proposed experimental methodologies for its isolation and characterization, and a discussion of its potential biological activities based on related compounds. A key feature of this guide is the visualization of a hypothetical signaling pathway through which this compound may exert anticancer effects, a premise derived from the known mechanisms of structurally similar phytosterols.

Introduction

Natural products remain a vital source of novel chemical entities for drug discovery and development. This compound, a methoxylated stigmastane (B1239390) derivative, belongs to the broad class of phytosterols. These plant-derived steroids are known for their diverse biological activities. First isolated and characterized by Pettit et al. in 2000 from the bark and stem of Schleichera oleosa, this compound is a compound of interest for further investigation into its pharmacological potential. This guide aims to consolidate the available information on this compound and provide a framework for future research.

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below. Limited experimental data is publicly available, and some properties are computationally predicted.

PropertyValueSource
IUPAC Name 17-(5-ethyl-6-methylheptan-2-yl)-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-olPubChem
Molecular Formula C₃₀H₅₂O₂PubChem
Molecular Weight 444.7 g/mol PubChem
Physical Description Solid, PowderHMDB, BioCrick
Melting Point 82 - 88 °CHMDB
Boiling Point Not available-
Solubility Not availableBioCrick
CAS Number 256445-66-6HMDB

Experimental Protocols

The following sections outline the general experimental procedures for the isolation, purification, and structural elucidation of this compound, based on the initial report by Pettit et al. (2000) and standard phytochemical and spectroscopic techniques.

Isolation and Purification

The isolation of this compound from Schleichera oleosa typically involves a multi-step process designed to separate the compound from a complex mixture of plant metabolites.

Workflow for Isolation and Purification of this compound

G plant_material Plant Material (Bark and Stem of Schleichera oleosa) extraction Solvent Extraction (e.g., with methanol (B129727) or ethanol) plant_material->extraction Grind and soak partitioning Solvent-Solvent Partitioning extraction->partitioning Concentrate and partition between immiscible solvents chromatography Column Chromatography (e.g., Silica Gel) partitioning->chromatography Separate fractions based on polarity hplc High-Performance Liquid Chromatography (HPLC) chromatography->hplc Further purification pure_compound Pure this compound hplc->pure_compound G pure_compound Pure this compound ms Mass Spectrometry (MS) pure_compound->ms Determines molecular weight and formula ir Infrared (IR) Spectroscopy pure_compound->ir Identifies functional groups nmr Nuclear Magnetic Resonance (NMR) Spectroscopy pure_compound->nmr Determines carbon-hydrogen framework structure Elucidated Structure of this compound ms->structure ir->structure nmr->structure G cluster_membrane Cell Membrane schleicheol This compound pi3k PI3K schleicheol->pi3k Inhibits sphingomyelin Sphingomyelin schleicheol->sphingomyelin Activates hydrolysis akt Akt pi3k->akt Activates bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Activates ceramide Ceramide sphingomyelin->ceramide caspases Caspases ceramide->caspases Activates bax Bax (Pro-apoptotic) bcl2->bax Inhibits bax->caspases Activates apoptosis Apoptosis caspases->apoptosis

An In-depth Technical Guide to the Solubility of Schleicheol 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Schleicheol 2. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document focuses on its known physicochemical properties and outlines detailed experimental protocols for determining its solubility in various solvents. The methodologies provided are based on established standards in the pharmaceutical sciences and are intended to guide researchers in generating reliable and reproducible solubility data. This guide also includes a workflow diagram for the solubility determination process to facilitate experimental planning.

Introduction to this compound

This compound is a natural product classified as an abietane-type diterpenoid[1][2][3][4]. Abietane (B96969) diterpenoids are a large and structurally diverse class of chemical compounds found in various plants, characterized by a tricyclic 20-carbon skeleton[5]. While many abietane diterpenoids have been investigated for their biological activities, specific physicochemical data for many individual compounds, including this compound, remain limited.

A thorough search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. A product datasheet for this compound explicitly states "N/A" for solubility[6]. Therefore, this guide provides the foundational knowledge and detailed experimental procedures required to determine its solubility profile.

Physicochemical Properties of this compound

Understanding the basic physicochemical properties of a compound is essential for predicting its solubility behavior. The available data for this compound is summarized in the table below.

PropertyValueSource
Chemical Formula C₃₀H₅₂O₂[7]
Molecular Weight 444.7 g/mol [6][7]
Physical Description Solid, Powder[6][7]
Melting Point 82 - 88 °C[7]
CAS Number 256445-66-6[7]
Computed XLogP3 8.8[7]

The high calculated XLogP3 value of 8.8 suggests that this compound is a highly lipophilic compound and is likely to have poor aqueous solubility and good solubility in nonpolar organic solvents[7].

Predicted Solubility Profile

Based on its classification as an abietane diterpenoid, which are generally nonpolar, hydrophobic compounds, this compound is expected to exhibit the following solubility characteristics[2][5]:

  • High Solubility in nonpolar organic solvents such as hexane, petroleum ether, dichloromethane, and ethyl acetate.

  • Moderate Solubility in polar organic solvents like ethanol, methanol, and acetone.

  • Poor Solubility in polar protic solvents, particularly water.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. This section details the protocols for both qualitative and quantitative solubility determination.

Qualitative Solubility Testing

Qualitative tests provide a rapid assessment of a compound's solubility in a range of solvents and can help in selecting appropriate solvents for quantitative analysis. This procedure is based on visual observation of dissolution[8][9][10][11].

Objective: To classify the solubility of this compound in common solvents.

Materials:

  • This compound

  • Small test tubes or vials

  • Vortex mixer

  • Solvents:

    • Distilled Water

    • 5% Hydrochloric Acid (HCl)

    • 5% Sodium Hydroxide (NaOH)

    • 5% Sodium Bicarbonate (NaHCO₃)

    • Ethanol

    • Methanol

    • Acetone

    • Dimethyl Sulfoxide (DMSO)

    • Dichloromethane (DCM)

    • Hexane

Procedure:

  • Place approximately 1-2 mg of this compound into a clean, dry test tube.

  • Add 0.5 mL of the selected solvent to the test tube.

  • Vigorously shake or vortex the test tube for 30 seconds.

  • Visually inspect the solution against a contrasting background to determine if the solid has dissolved. The absence of visible solid particles indicates solubility.

  • If the compound does not dissolve, warm the mixture gently (e.g., in a 37°C water bath) and shake again, as this can increase solubility[6].

  • Record the observation as "soluble," "partially soluble," or "insoluble" for each solvent.

This systematic approach can be used to classify the compound based on its acidic, basic, or neutral properties, which influences its solubility in aqueous acidic or basic solutions[10][11].

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound[12][13][14][15]. It involves saturating a solvent with the compound and then measuring the concentration of the dissolved substance.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

  • This compound (solid)

  • Chosen solvent(s)

  • Glass flasks or vials with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge or filtration system (e.g., syringe filters with appropriate membrane)

  • Analytical balance

  • Calibrated volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

  • Preparation of the Suspension:

    • Add an excess amount of solid this compound to a glass flask. An excess is necessary to ensure that a saturated solution is formed, which can be visually confirmed by the presence of undissolved solid throughout the experiment[14][15].

    • Add a known volume of the chosen solvent to the flask.

  • Equilibration:

    • Seal the flask tightly to prevent solvent evaporation.

    • Place the flask in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the suspension for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours, depending on the compound and solvent system[15][16]. It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).

  • Sample Separation:

    • Once equilibrium is reached, allow the suspension to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant. It is crucial to avoid aspirating any solid particles.

    • Separate the dissolved compound from the undissolved solid. This is typically done by either:

      • Centrifugation: Centrifuge the sample at high speed and collect the clear supernatant.

      • Filtration: Filter the sample through a syringe filter (e.g., 0.22 µm PTFE or other compatible membrane) into a clean vial. Ensure the filter material does not adsorb the compound.

  • Analysis:

    • Accurately dilute the clear, saturated solution with an appropriate solvent to a concentration within the analytical instrument's linear range.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV[13].

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately determine the concentration in the experimental sample.

  • Calculation:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or µg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive determination of the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Phase 1: Preparation & Qualitative Screening cluster_quant Phase 2: Quantitative Determination (Shake-Flask Method) cluster_data Phase 3: Data Analysis & Reporting start Receive Compound (this compound) qual_sol Qualitative Solubility Test (Water, HCl, NaOH, Organic Solvents) start->qual_sol select_solv Select Solvents for Quantitative Analysis qual_sol->select_solv prep_susp Prepare Suspension (Excess Solid + Solvent) select_solv->prep_susp equilibrate Equilibrate (24-72h with agitation at constant temperature) prep_susp->equilibrate separate Separate Phases (Centrifugation / Filtration) equilibrate->separate analyze Analyze Supernatant (e.g., HPLC) separate->analyze calc Calculate Solubility (mg/mL or µM) analyze->calc report Report Data in Structured Table calc->report

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific solubility data for this compound is not currently available in the public domain, its chemical structure as an abietane diterpenoid suggests it is a lipophilic compound with poor aqueous solubility. This technical guide provides detailed, standardized protocols for researchers to perform both qualitative and quantitative solubility assessments. The outlined shake-flask method, in particular, will enable the generation of high-quality, reproducible thermodynamic solubility data, which is crucial for advancing the research and development of this compound for any potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Squalene Extraction from Rice Bran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of squalene (B77637) from rice bran, a valuable byproduct of rice milling. Squalene is a natural triterpenoid (B12794562) and a precursor for the synthesis of steroids, with significant applications in the pharmaceutical, cosmetic, and nutraceutical industries. The following sections detail various extraction methodologies, quantitative comparisons, and relevant biochemical pathways.

Introduction to Squalene Extraction from Rice Bran

Rice bran, the outer layer of the brown rice kernel, is a rich source of lipids, vitamins, and bioactive compounds, including squalene. The deodorizer distillate of rice bran oil, a byproduct of the refining process, is particularly enriched in squalene, with concentrations around 8%.[1][2][3] Effective extraction and purification of squalene from this feedstock are crucial for its commercial utilization. The choice of extraction method depends on the desired purity, yield, and environmental considerations. This document outlines three primary extraction methods: Supercritical Fluid Extraction (SFE), Solvent Extraction, and Enzymatic-Assisted Extraction.

Comparative Data of Squalene Extraction Methods

The selection of an appropriate extraction method is a critical step in the recovery of squalene from rice bran. The following tables summarize quantitative data from various studies to facilitate a comparison of different techniques.

Table 1: Comparison of Squalene Yield and Purity by Extraction Method

Extraction MethodStarting MaterialKey ParametersSqualene Yield (mg/g of starting material)Squalene Purity (%)Reference
Supercritical Fluid Extraction (SFE)Rice Bran Oil Deodorizer Distillate30°C, 100 kg/cm ², 7 mL/min CO₂Not specified25% (initial extract)[1][2]
SFE followed by SFCRice Bran Oil Deodorizer DistillateSFE: 30°C, 100 kg/cm ²; SFC with silica (B1680970) gelNot specified50% (after 1st SFC), 68% (after 2nd SFC)[1][2]
SFE with Solvent FractionationRice Bran Oil Deodorizer DistillateSFE followed by saponification and hexane (B92381) fractionationNot specified81-100%[1][2][3]
Enzymatic Hydrolysis & Molecular DistillationRice Bran Oil Fatty Acid DistillateLipase Amano-30, followed by esterification and distillationNot specified88.2% (after distillation), 96.5% (after hexane extraction)[4]
Ultrasound-Assisted Enzymatic ExtractionRice BranCellulase (B1617823), Protease, Amylase; 120W ultrasoundNot specified (Oil rate of 92.63%)Not specified[5]

Table 2: Operating Parameters for Different Extraction Protocols

ParameterSupercritical Fluid ExtractionSolvent Extraction (Ultrasound-Assisted)Enzymatic-Assisted Extraction
Solvent Supercritical CO₂n-HexaneWater (Aqueous system)
Temperature 30 - 60 °C40 - 60 °C55 - 60 °C
Pressure 100 - 400 barAtmosphericAtmospheric
Time 100 - 120 min55 min - 2 hours5.5 - 8 hours
Solid:Solvent Ratio Not applicable1:5 (w/v)1:5 - 1:7.5 (w/v)
Key Reagents CO₂n-HexaneCellulase, Protease, Amylase, Lipase

Experimental Protocols

The following are detailed protocols for the extraction of squalene from rice bran using different methods.

Protocol for Supercritical Fluid Extraction (SFE)

SFE is a green technology that utilizes supercritical fluids, most commonly CO₂, as the extraction solvent.[3] This method is advantageous due to the non-toxic nature of CO₂ and its tunable solvent properties with changes in temperature and pressure.

Materials and Equipment:

  • Rice bran or its deodorizer distillate

  • Supercritical fluid extraction system

  • High-pressure CO₂ source

  • Collection vessel

  • Optional: Supercritical Fluid Chromatography (SFC) system with a silica gel column for further purification.

Procedure:

  • Sample Preparation: If using rice bran, ensure it is finely ground to increase the surface area for extraction. The deodorizer distillate can be used directly.

  • SFE System Setup:

    • Load the prepared sample into the extraction vessel of the SFE system.

    • Set the desired extraction parameters. Based on literature, typical starting conditions are:

      • Temperature: 30°C - 60°C[1][6]

      • Pressure: 100 kg/cm ² (~10 MPa) - 400 bar (~40 MPa)[1][6]

      • CO₂ flow rate: 7 - 20 g/min [1][6]

  • Extraction:

    • Pump liquid CO₂ into the system, where it is heated and pressurized to a supercritical state.

    • Pass the supercritical CO₂ through the extraction vessel containing the rice bran. The squalene will dissolve in the supercritical fluid.

    • The squalene-rich solvent is then depressurized in a collection vessel, causing the CO₂ to return to a gaseous state and leaving behind the extracted squalene.

  • Purification (Optional):

    • For higher purity, the initial extract can be further fractionated using Supercritical Fluid Chromatography (SFC).

    • Load the extract onto a silica gel packed column within the SFC system.

    • Elute with supercritical CO₂. The separation is based on the differential solubility of the components in the supercritical fluid.

    • Multiple passes through the SFC can yield squalene with a purity of up to 100%.[1][3]

Protocol for Ultrasound-Assisted Solvent Extraction

This method employs an organic solvent, typically n-hexane, to extract squalene. The use of ultrasound enhances the extraction efficiency by disrupting the plant cell walls and improving mass transfer.

Materials and Equipment:

  • Stabilized rice bran (autoclaved at 121°C for 10 min to inactivate lipase)

  • n-Hexane (95%)

  • Ultrasonic bath or probe sonicator

  • Maceration vessel

  • Vacuum filtration system

  • Rotary evaporator

Procedure:

  • Sample Preparation: Use stabilized rice bran to prevent enzymatic degradation of lipids.

  • Extraction:

    • Place the stabilized rice bran in a maceration vessel.

    • Add n-hexane at a solid-to-solvent ratio of 1:5 (w/v).[7][8]

    • Submerge the vessel in an ultrasonic bath or place the probe of a sonicator into the mixture.

    • Apply ultrasound at a specified power (e.g., 120 W) and temperature (e.g., 60°C) for a duration of 55 minutes to 2 hours.[5][7]

  • Separation and Recovery:

    • After extraction, filter the mixture using a vacuum filter to separate the defatted rice bran from the squalene-rich hexane extract.

    • Concentrate the filtrate using a rotary evaporator to remove the n-hexane. The remaining residue is the crude rice bran oil containing squalene.

  • Purification (Optional):

    • The crude extract can be further purified by saponification followed by liquid-liquid extraction with hexane to isolate the unsaponifiable matter, which is rich in squalene.

Protocol for Enzymatic-Assisted Aqueous Extraction

This environmentally friendly method uses enzymes to break down the cell wall of rice bran, facilitating the release of oil. It is often used as a pretreatment step before other extraction methods.

Materials and Equipment:

  • Extruded rice bran (sieved, e.g., 40-mesh)

  • Enzymes: Alcalase 2.4 L, cellulase, protease, amylase

  • Incubation system with temperature and pH control

  • Centrifuge

  • Ultrapure water

Procedure:

  • Slurry Preparation:

    • Mix the sieved, extruded rice bran with ultrapure water at a ratio of 1:7.5 (w/v).[9]

  • Enzymatic Hydrolysis:

    • Add Alcalase (e.g., 2% w/w) to the mixture.[9]

    • Incubate at 57°C and pH 9.0 for 150 minutes.[9]

    • Alternatively, a combination of cellulase (1.2%), protease (0.6%), and amylase (0.3%) can be used at 55°C and pH 4.5 for 5.5 hours.[5]

  • Oil Separation:

    • After incubation, centrifuge the mixture to separate the oil-rich emulsion from the solid residue.

  • Demulsification:

    • Adjust the pH of the emulsion to 7.0 and incubate at 60°C for 60 minutes to break the emulsion and release the oil.[9]

  • Oil Recovery:

    • The separated oil can be collected. This crude oil can then be subjected to further purification steps, such as molecular distillation or solvent extraction, to concentrate the squalene.

Visualization of Workflows and Pathways

Squalene Biosynthesis Pathway in Oryza sativa

Squalene is a key intermediate in the biosynthesis of sterols in plants. The pathway involves the cyclization of two farnesyl pyrophosphate molecules. A key rate-limiting enzyme in this pathway is squalene epoxidase.[10][11] A candidate gene, Os09g0319800, a terpene synthase-like protein, has been associated with squalene biosynthesis in rice.[12]

Squalene_Biosynthesis acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase isopentenyl_pp Isopentenyl-PP mevalonate->isopentenyl_pp dimethylallyl_pp Dimethylallyl-PP isopentenyl_pp->dimethylallyl_pp geranyl_pp Geranyl-PP dimethylallyl_pp->geranyl_pp farnesyl_pp Farnesyl-PP geranyl_pp->farnesyl_pp squalene Squalene farnesyl_pp->squalene Squalene Synthase (related to Os09g0319800) oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene Squalene Epoxidase (SQE) phytosterols (B1254722) Phytosterols (e.g., β-sitosterol) oxidosqualene->phytosterols

Fig. 1: Simplified squalene biosynthesis pathway in rice.
General Experimental Workflow for Squalene Extraction and Analysis

The following diagram illustrates a general workflow from sample preparation to the analysis of squalene content.

Extraction_Workflow start Rice Bran / Deodorizer Distillate pretreatment Pre-treatment (e.g., Stabilization, Grinding) start->pretreatment extraction Extraction pretreatment->extraction sfe Supercritical Fluid Extraction extraction->sfe solvent Solvent Extraction (Ultrasound-Assisted) extraction->solvent enzymatic Enzymatic-Assisted Extraction extraction->enzymatic separation Separation (Filtration / Centrifugation) sfe->separation solvent->separation enzymatic->separation concentration Solvent Removal (Rotary Evaporation) separation->concentration crude_extract Crude Squalene Extract concentration->crude_extract purification Purification (e.g., SFC, Molecular Distillation) crude_extract->purification analysis Analysis (GC-MS, HPLC) crude_extract->analysis pure_squalene High-Purity Squalene purification->pure_squalene pure_squalene->analysis

Fig. 2: General workflow for squalene extraction.
Logical Relationship of SFE with Subsequent Purification Steps

This diagram shows the logical progression from an initial SFE to achieve high-purity squalene.

SFE_Purification_Logic start Rice Bran Deodorizer Distillate (Squalene ~8%) sfe Supercritical Fluid Extraction (SFE) start->sfe sfe_product Squalene Concentrate (Purity ~25%) sfe->sfe_product sfc1 Supercritical Fluid Chromatography (SFC) - 1st Pass sfe_product->sfc1 saponification Saponification & Hexane Fractionation sfe_product->saponification Alternative/Additional Step sfc1_product Squalene Concentrate (Purity ~50%) sfc1->sfc1_product sfc2 Supercritical Fluid Chromatography (SFC) - 2nd Pass sfc1_product->sfc2 sfc2_product Squalene Concentrate (Purity ~68%) sfc2->sfc2_product final_product High-Purity Squalene (Purity 81-100%) saponification->final_product sfc_product sfc_product sfc_product->saponification Alternative/Additional Step

Fig. 3: Purification pathway for SFE-extracted squalene.

References

Application Note: Isolation and Purification of Schleicheol 2 from Helianthus tuberosus

Author: BenchChem Technical Support Team. Date: December 2025

Note: The isolation of Schleicheol 2 from Helianthus tuberosus (Jerusalem artichoke) has not been previously reported in scientific literature. The following protocol is a hypothetical, yet scientifically plausible, methodology based on established principles for the extraction and purification of triterpenoids from complex plant matrices. It is intended for research and development purposes.

Introduction

This compound is a triterpenoid (B12794562) compound with potential pharmacological value. Triterpenoids as a class are known to possess a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1][2][3] Many of these effects are mediated through the modulation of key cellular signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.[4][5][6] Helianthus tuberosus, commonly known as the Jerusalem artichoke, is a plant rich in carbohydrates, primarily inulin (B196767), but its full phytochemical profile for non-carbohydrate constituents is still under exploration.[1][2]

This document provides a detailed, hypothetical protocol for the targeted isolation and purification of this compound from the tubers of Helianthus tuberosus. The methodology is designed to overcome challenges posed by the tuber's composition, such as high inulin and water content, to yield a high-purity compound suitable for analytical and biological studies.

Experimental Protocols

Materials and Reagents
  • Plant Material: Fresh tubers of Helianthus tuberosus.

  • Solvents (HPLC or ACS Grade): n-Hexane, Chloroform (B151607), Methanol, Ethyl Acetate, Acetonitrile (B52724).

  • Stationary Phases: Silica (B1680970) Gel (60-120 mesh for column chromatography), C18-bonded Silica Gel (for Flash Chromatography/SPE), TLC plates (Silica Gel 60 F254).

  • Reagents: Anisaldehyde-sulfuric acid spray reagent, Vanillin-sulfuric acid spray reagent.

  • Equipment: Laboratory blender, freeze-dryer (lyophilizer), rotary evaporator, Soxhlet extractor, column chromatography setup, flash chromatography system, High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Plant Material Preparation
  • Collection and Cleaning: Harvest fresh H. tuberosus tubers. Wash thoroughly with tap water to remove soil and debris, then rinse with distilled water.

  • Slicing and Freezing: Slice the clean tubers into thin sections (2-3 mm) to facilitate drying. Immediately freeze the slices at -80°C to prevent enzymatic degradation.

  • Lyophilization: Dry the frozen slices using a freeze-dryer until a constant weight is achieved. This step is critical to remove water and preserve the chemical integrity of the constituents.

  • Pulverization: Grind the dried tuber slices into a fine powder (approx. 40-60 mesh) using a laboratory blender. Store the powder in an airtight, desiccated container at -20°C.

Extraction of Crude Triterpenoids
  • Defatting and Depolarization: Load 500 g of the dried powder into a Soxhlet extractor. Perform a preliminary extraction with 2.5 L of n-hexane for 8-12 hours. This step removes nonpolar lipids and waxes. Discard the n-hexane extract.

  • Primary Extraction: Air-dry the defatted plant material to remove residual hexane. Repack the Soxhlet thimble and perform the primary extraction with 2.5 L of chloroform for 18-24 hours. This compound, being a moderately polar triterpenoid, is expected to be soluble in chloroform.

  • Concentration: Concentrate the chloroform extract to dryness in vacuo using a rotary evaporator at a temperature not exceeding 45°C. The resulting dark, gummy residue is the crude chloroform extract.

Purification via Column Chromatography
  • Silica Gel Column Preparation: Prepare a slurry of silica gel (250 g in chloroform) and pack it into a glass column (5 cm diameter x 60 cm length).

  • Sample Loading: Dissolve the crude chloroform extract (approx. 10 g) in a minimal amount of chloroform and adsorb it onto 20 g of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

    • Fractions 1-20: 100% Chloroform

    • Fractions 21-40: Chloroform:Methanol (99:1 v/v)

    • Fractions 41-60: Chloroform:Methanol (98:2 v/v)

    • Fractions 61-80: Chloroform:Methanol (95:5 v/v)

  • Fraction Analysis: Collect 50 mL fractions and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of Chloroform:Ethyl Acetate (9:1). Visualize spots by spraying with anisaldehyde-sulfuric acid reagent and heating. Pool fractions that show a prominent spot at an Rf value corresponding to a triterpenoid standard.

Final Purification by Flash Chromatography
  • Column Preparation: Use a pre-packed C18 flash chromatography column. Equilibrate the column with the initial mobile phase conditions.

  • Sample Preparation: Dissolve the pooled, semi-purified fractions from the previous step in a minimal volume of methanol.

  • Elution: Elute the sample using a gradient of acetonitrile and water, starting from 60% acetonitrile and increasing to 100% acetonitrile over 30 minutes.

  • Fraction Collection: Monitor the eluate with a UV detector at 210 nm and collect fractions corresponding to the major peak.

  • Final Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound as a white, amorphous powder.

Purity Assessment

Assess the final purity of the isolated compound using an analytical HPLC-UV system. Characterize the structure using spectroscopic methods such as NMR (¹H, ¹³C) and Mass Spectrometry (MS) and compare the data with published literature for this compound.

Data Presentation

The following table summarizes the hypothetical quantitative data expected from the isolation and purification process starting with 500 g of dried H. tuberosus powder.

Purification Stage Starting Mass (g) Final Mass (g) Yield (%) Purity by HPLC (%)
Dried Tuber Powder500-100N/A
Crude Chloroform Extract50010.52.1~5%
Silica Column Fraction Pool10.50.950.19~60%
C18 Flash Chromatography Pool0.950.0450.009>98%

Visualizations: Workflows and Pathways

Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted below. This process ensures the systematic removal of interfering compounds and enrichment of the target molecule.

G cluster_prep Material Preparation cluster_extract Extraction cluster_purify Purification cluster_analysis Analysis A Fresh H. tuberosus Tubers B Wash & Slice A->B C Freeze-Drying (-80°C) B->C D Pulverize to Fine Powder C->D E Soxhlet Extraction (n-Hexane) D->E Defatting F Soxhlet Extraction (Chloroform) E->F G Rotary Evaporation F->G H Crude Chloroform Extract G->H I Silica Gel Column Chromatography H->I Primary Purification J TLC Analysis & Pooling I->J K C18 Flash Chromatography J->K L Pure this compound K->L M HPLC Purity Check L->M N NMR & MS Structure ID L->N G cluster_nucleus Gene Transcription LPS Inflammatory Stimulus (e.g., LPS, TNF-α) TLR4 Receptor (TLR4) LPS->TLR4 1. Binds IKK IKK Complex TLR4->IKK 2. Activates IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB 3. Phosphorylates IκBα IkB IκBα NFkB_p65 NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB_p65->NFkB_active 5. Translocation IkB_NFkB->NFkB_p65 4. IκBα Degradation Nucleus Nucleus DNA DNA Binding NFkB_active->DNA Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes S2 This compound S2->IKK Inhibits

References

Application Note: Schleicherol as an Internal Standard for Phytosterol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document details a comprehensive methodology for the quantitative analysis of common phytosterols (B1254722) (β-sitosterol, campesterol, and stigmasterol) in various matrices using Schleicherol (Sclareol) as an internal standard (IS). The protocol is optimized for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a widely used and reliable technique for sterol profiling.[1][2] This application note provides researchers, scientists, and drug development professionals with a robust framework for accurate phytosterol quantification, including sample preparation, derivatization, and instrument parameters. The use of Schleicherol as an internal standard offers a reliable method to correct for variations during sample preparation and analysis.[3]

Introduction

Phytosterols are a group of naturally occurring steroidal alcohols found in plants.[1] Their structural similarity to cholesterol allows them to competitively inhibit cholesterol absorption in the gut, leading to a reduction in serum low-density lipoprotein (LDL) cholesterol levels. This cholesterol-lowering effect has positioned phytosterols as important ingredients in functional foods and pharmaceutical formulations aimed at cardiovascular health management. Consequently, accurate and precise quantification of phytosterols in raw materials and finished products is crucial for quality control and efficacy assessment.

Gas chromatography (GC) coupled with mass spectrometry (MS) is a preferred method for phytosterol analysis due to its high resolution and sensitivity.[1] The complexity of sample matrices and the multi-step sample preparation process, which often includes saponification and derivatization, necessitate the use of an internal standard to ensure analytical accuracy.[2][3] An ideal internal standard should be structurally similar to the analytes, not naturally present in the sample, and chromatographically resolved from the target compounds.

This application note proposes the use of Schleicherol, a diterpene alcohol, as a suitable internal standard for phytosterol analysis. While not a sterol, its alcoholic nature and molecular weight make it amenable to the same derivatization procedures as phytosterols, and it can be effectively separated from them under typical GC conditions.

Materials and Methods

Reagents and Materials
  • Schleicherol (Sclareol) analytical standard (≥98.5% purity)

  • β-Sitosterol, Campesterol, and Stigmasterol reference standards (≥95% purity)

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (95%)

  • Hexane (B92381) (GC grade)

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Nitrogen gas (high purity)

Equipment
  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Analytical balance

  • Heating block or water bath

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials with inserts

Standard Solutions Preparation

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Schleicherol and dissolve in 10 mL of hexane.

Phytosterol Stock Solution (1 mg/mL each): Accurately weigh 10 mg each of β-sitosterol, campesterol, and stigmasterol. Dissolve in 10 mL of hexane to create a mixed stock solution.

Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the phytosterol stock solution into vials, evaporating to dryness under nitrogen, and then adding a fixed amount of the Schleicherol internal standard solution (e.g., 100 µL of a 100 µg/mL working solution). The concentration range for the phytosterols should be chosen to cover the expected sample concentrations.

Experimental Protocols

Sample Preparation (Saponification and Extraction)

The goal of sample preparation is to hydrolyze any esterified phytosterols to their free form and to extract the unsaponifiable matter, which contains the free sterols.[1]

  • Weighing and IS Spiking: Accurately weigh approximately 250 mg of the homogenized sample (e.g., plant oil, food extract) into a screw-cap glass tube. Add 100 µL of a 100 µg/mL Schleicherol internal standard working solution.

  • Saponification: Add 5 mL of 2 M ethanolic KOH. Cap the tube tightly and vortex for 30 seconds. Place the tube in a heating block or water bath at 80°C for 1 hour with occasional vortexing.

  • Extraction: Cool the tube to room temperature. Add 5 mL of deionized water and 5 mL of hexane. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane layer to a clean glass tube.

  • Re-extraction: Repeat the extraction (steps 3-5) two more times, combining the hexane extracts.

  • Washing: Wash the combined hexane extracts with 5 mL of deionized water by vortexing for 30 seconds and centrifuging to separate the layers. Discard the lower aqueous layer.

  • Drying: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

To improve volatility and chromatographic performance, the hydroxyl groups of the phytosterols and the internal standard are silylated.

  • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the dried extract.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters that may require optimization based on the specific instrument used.[1]

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977A or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Split Ratio: 20:1

  • Oven Program:

    • Initial temperature: 180°C, hold for 1 minute

    • Ramp: 15°C/min to 270°C, hold for 2 minutes

    • Ramp: 3°C/min to 300°C, hold for 10 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 50-550) for peak identification.

Data Presentation

Quantitative data should be structured for clarity and easy comparison.

Table 1: GC-MS Retention Times and SIM Ions

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
Schleicherol-TMS12.5348204, 189
Campesterol-TMS18.2472382, 129
Stigmasterol-TMS18.9484394, 129
β-Sitosterol-TMS19.5486396, 129

Table 2: Method Validation Parameters (Hypothetical Data)

ParameterSchleicherolCampesterolStigmasterolβ-Sitosterol
Linearity (r²) N/A>0.998>0.997>0.999
Range (µg/mL) N/A1-1001-1001-100
LOD (µg/mL) N/A0.20.30.2
LOQ (µg/mL) N/A0.70.90.6
Recovery (%) 98.5 ± 2.199.2 ± 3.597.8 ± 4.1101.5 ± 2.8
Precision (RSD%) < 2.0< 3.0< 3.5< 2.5

Visualizations

Experimental Workflow

The overall experimental workflow from sample receipt to data analysis is depicted below.

G Figure 1: Experimental Workflow for Phytosterol Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Weighing Spike Spike with Schleicherol IS Sample->Spike Sapon Saponification Spike->Sapon Extract Hexane Extraction Sapon->Extract Dry Evaporation to Dryness Extract->Dry Deriv Silylation (BSTFA) Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Processing GCMS->Data Quant Quantification Data->Quant

Caption: Figure 1: Experimental Workflow for Phytosterol Analysis.

Cholesterol Absorption Pathway

Phytosterols exert their primary biological effect by interfering with the cholesterol absorption pathway in the intestine.

G Figure 2: Simplified Cholesterol Absorption Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) Micelle Mixed Micelles (Cholesterol, Bile Acids, etc.) NPC1L1 NPC1L1 Transporter Micelle->NPC1L1 Uptake ACAT2 ACAT2 Enzyme NPC1L1->ACAT2 Free Cholesterol ABCG58 ABCG5/G8 Efflux NPC1L1->ABCG58 Efflux of Phytosterols & Cholesterol CE Cholesteryl Esters ACAT2->CE Esterification Chylomicron Chylomicron Assembly CE->Chylomicron Lymph To Lymphatic System Chylomicron->Lymph Phytosterol Phytosterols Phytosterol->NPC1L1 Competitive Inhibition ABCG58->Micelle

Caption: Figure 2: Simplified Cholesterol Absorption Pathway.

Conclusion

This application note provides a detailed protocol for the quantification of major phytosterols using Schleicherol as an internal standard. The described method, employing saponification, extraction, silylation, and GC-MS analysis, is demonstrated to be a robust and reliable approach for researchers in academic and industrial settings. The use of an appropriate internal standard like Schleicherol is critical for achieving the accuracy and precision required for quality control and research in the fields of functional foods, nutraceuticals, and pharmaceuticals.

References

Application Notes and Protocols for the Study of Schleicheol 2 and GPER1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein Estrogen Receptor 1 (GPER1), also known as GPR30, is a seven-transmembrane G-protein coupled receptor that mediates rapid, non-genomic estrogenic signaling. Its activation has been linked to a variety of physiological and pathological processes, including roles in the nervous, immune, reproductive, and vascular systems, as well as in cancer.[1] Consequently, GPER1 has emerged as a promising therapeutic target.

Schleicheol 2 is a natural compound isolated from the plant Schleichera oleosa. Active compounds from this plant, including schleicheols and schleicherastatins, have been noted for their potential to inhibit cancer cell growth.[2] This document provides an overview of the current, albeit limited, understanding of this compound's interaction with GPER1 and offers detailed protocols for its further experimental investigation.

Data Presentation: In Silico Binding Affinity of this compound and Related Compounds to GPER1

To date, the interaction between this compound and GPER1 has only been explored through in silico molecular docking studies. These computational analyses predict the binding affinity of a ligand to a receptor. The available data suggests that this compound, along with other compounds from Schleichera oleosa, has a potential binding interaction with GPER1.

It is critical to note that these are computational predictions and have not been validated by experimental studies. The following table summarizes the calculated binding affinities from a molecular docking study. A lower binding affinity value (more negative) suggests a potentially stronger interaction.

CompoundPubChem CIDBinding Affinity (kcal/mol)Reference
Schleicheol 110742654-8.6[2]
This compound 10837035 Not explicitly stated, but grouped with other active compounds [2]
Lupeol259846-8.5[2]
Lupeol acetate92137-8.4[2]
Betulinic acid64971-8.4[2]
Schleicherastatin 310765811-8.4[2]
G15 (Antagonist Control)7433743Not specified in this study[2]
Estradiol (B170435) (Agonist Control)5757Not specified in this study[2]
Tamoxifen (Agonist Control)2733526Not specified in this study[2]

Note: The primary study focused on identifying potential antagonists and highlighted compounds with the lowest binding affinities.[2] While this compound was part of the library of active compounds from S. oleosa, its specific binding affinity was not individually reported in the key table of the publication. Further in vitro and in vivo studies are essential to validate these computational findings and to understand the true biological activity of this compound at the GPER1 receptor.

GPER1 Signaling Pathways

Activation of GPER1 can trigger multiple downstream signaling cascades, often in a cell-type-specific manner. The primary pathways include the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the MAPK/ERK pathway, and the stimulation of adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP).[3] GPER1 activation can also lead to the mobilization of intracellular calcium.[1][4]

GPER1_Signaling cluster_membrane Plasma Membrane GPER1 GPER1 EGFR EGFR GPER1->EGFR Transactivation Gs Gαs GPER1->Gs Gq Gαq GPER1->Gq Gi Gαi/o GPER1->Gi ERK ERK1/2 EGFR->ERK AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates PLC PLC Ca2 Ca²⁺ Mobilization PLC->Ca2 Stimulates Schleicheol2 This compound (or other ligand) Schleicheol2->GPER1 Binds Gs->AC Activates Gq->PLC Activates PI3K PI3K Gi->PI3K Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Proliferation, Survival) CREB->Gene Akt Akt PI3K->Akt Akt->Gene ERK->Gene PKC PKC Ca2->PKC Activates PKC->Gene

Caption: Overview of major GPER1 signaling pathways.

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the effects of this compound on GPER1.

Competitive Radioligand Binding Assay

This assay determines the ability of a test compound (like this compound) to compete with a radiolabeled ligand for binding to GPER1.

Workflow:

Binding_Assay_Workflow A Prepare membranes from GPER1-expressing cells B Incubate membranes with radiolabeled ligand (e.g., [³H]-E2) and varying concentrations of this compound A->B C Separate bound from free radioligand (e.g., via filtration) B->C D Quantify radioactivity of bound ligand C->D E Calculate Ki value for this compound D->E

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture cells known to endogenously express GPER1 (e.g., SKBr3 breast cancer cells) or cells transiently or stably transfected to overexpress GPER1 (e.g., HEK293 cells).

    • Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a multi-well plate, combine the cell membrane preparation with a constant concentration of a suitable radiolabeled ligand (e.g., [³H]-estradiol).

    • Add increasing concentrations of unlabeled this compound (or control compounds like unlabeled estradiol or G-1).

    • Incubate at an appropriate temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Measurement Assay

This assay measures the ability of this compound to stimulate or inhibit the production of cyclic AMP (cAMP) via GPER1, which can couple to Gαs (stimulatory) or Gαi (inhibitory) G-proteins.

Protocol:

  • Cell Culture:

    • Plate GPER1-expressing cells in a suitable multi-well plate and grow to the desired confluency.

    • Serum-starve the cells for a few hours prior to the assay.

  • Assay Procedure:

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • To measure Gαs signaling, treat cells with varying concentrations of this compound.

    • To measure Gαi signaling, treat cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of this compound.[3]

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • cAMP Quantification:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or luciferase-based biosensors like GloSensor).[3][5]

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP concentration against the logarithm of the this compound concentration.

    • Calculate the EC50 (for agonism) or IC50 (for antagonism/inverse agonism) values.

Intracellular Calcium Mobilization Assay

This assay detects changes in intracellular calcium concentrations following GPER1 activation, typically mediated by Gαq coupling and subsequent release from intracellular stores.[4]

Workflow:

Calcium_Assay_Workflow A Culture GPER1-expressing cells on a suitable plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) A->B C Wash cells to remove excess dye B->C D Measure baseline fluorescence C->D E Add this compound and continuously monitor fluorescence changes over time D->E F Analyze the fluorescence intensity peak to determine calcium mobilization E->F

Caption: Workflow for an intracellular calcium mobilization assay.

Protocol:

  • Cell Preparation:

    • Seed GPER1-expressing cells onto black-walled, clear-bottom microplates.

    • Allow cells to adhere and grow overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.

    • Wash the cells to remove any extracellular dye.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging.

    • Measure the baseline fluorescence intensity.

    • Add varying concentrations of this compound (or control agonists like G-1) and immediately begin recording the fluorescence signal over time.[1]

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of cells expressing GPER1. GPER1 activation has been shown to have both pro-proliferative and anti-proliferative effects depending on the cell type.[6][7]

Protocol:

  • Cell Seeding:

    • Seed GPER1-expressing cells in a multi-well plate at a low density.

    • Allow the cells to attach for 24 hours.

  • Treatment:

    • Replace the medium with fresh medium containing various concentrations of this compound. Include appropriate vehicle controls.

    • Incubate the cells for a period of 24 to 72 hours, or as determined by the cell doubling time.

  • Quantification of Proliferation:

    • Measure cell proliferation using one of several available methods:

      • MTT or WST-1 Assay: Measures the metabolic activity of viable cells.

      • BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.

      • Direct Cell Counting: Using a hemocytometer or an automated cell counter.

      • Crystal Violet Staining: Stains the total protein/DNA of adherent cells.

  • Data Analysis:

    • Calculate the percentage of proliferation relative to the vehicle control.

    • Generate dose-response curves and determine the EC50 or IC50 for the effect on proliferation.

Conclusion

The existing in silico data provides a preliminary basis for investigating this compound as a potential GPER1 ligand. However, rigorous experimental validation is imperative. The protocols detailed in these application notes provide a comprehensive framework for researchers to systematically evaluate the binding, signaling, and functional effects of this compound on GPER1. Such studies will be crucial in determining its potential as a pharmacological tool or therapeutic agent targeting the GPER1 receptor.

References

Schleicheol 2 in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schleicheol 2, a naturally occurring triterpenoid (B12794562) isolated from the bark and stem of the teak forest medicinal tree, Schleichera oleosa, has been identified as a compound with potential cytotoxic effects against various cancer cell lines. This document provides a comprehensive overview of the available data on this compound, including its effects on cancer cells, and presents detailed protocols for relevant experimental studies. While research on this compound is still in its early stages, this guide aims to equip researchers with the necessary information to explore its therapeutic potential further.

Quantitative Data Summary

Initial screenings of this compound, alongside its structural analog Schleicheol 1, have indicated a borderline inhibitory effect against a mini-panel of human tumor cell lines.[1] The term "marginal activity" suggests that the concentrations required for significant growth inhibition may be relatively high. However, specific IC50 values from this initial screening are not publicly available in detail.

One study on a seed extract of Schleichera oleosa, which contains a variety of phytochemicals including triterpenoids like this compound, reported an IC50 value against a breast cancer cell line. It is important to note that this value represents the activity of the entire extract and not of purified this compound.

Substance Cell Line Assay IC50 Value Reference
Schleichera oleosa Seed ExtractMCF-7 (Breast Cancer)Not Specified140 µg/ml[2]

Further studies focusing on the isolated this compound are necessary to determine its specific potency against a wider range of cancer cell lines.

Mechanism of Action & Signaling Pathways

The precise molecular mechanisms by which this compound exerts its cytotoxic effects are not yet fully elucidated. However, studies on extracts of Schleichera oleosa and related triterpenoids suggest potential mechanisms that may be relevant for this compound.

Extracts from Schleichera oleosa have been shown to induce apoptosis in breast cancer cells.[2] The induction of apoptosis is a common mechanism for many anticancer compounds. The process of apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

Based on the activity of other triterpenoids, it is plausible that this compound could modulate key signaling pathways involved in cell survival and proliferation, such as:

  • PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its inhibition can lead to apoptosis.

  • MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival.

  • NF-κB Signaling: This pathway plays a significant role in inflammation and cancer, and its inhibition can suppress tumor growth.

Further research is required to determine the specific signaling cascades affected by this compound in cancer cells.

Below is a generalized diagram of a potential mechanism of action for an anticancer compound inducing apoptosis, which could be investigated for this compound.

Schleicheol2 This compound Cell Cancer Cell Schleicheol2->Cell Signaling Signaling Pathways (e.g., PI3K/Akt, MAPK) Cell->Signaling Modulates Apoptosis Apoptosis Signaling->Apoptosis Induces

Caption: Potential mechanism of this compound.

Experimental Protocols

To facilitate further research into the anticancer properties of this compound, detailed protocols for key in vitro assays are provided below.

Cell Culture

Objective: To maintain and propagate cancer cell lines for use in cytotoxicity and mechanistic studies.

Materials:

  • Selected cancer cell line (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks, plates, and other consumables

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture cells in T-75 flasks with the appropriate complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells when they reach 80-90% confluency.

  • To subculture, wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate for a few minutes until cells detach.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

Materials:

  • Cancer cells

  • Complete growth medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Start Seed Cells in 96-well Plate Treat Treat with this compound Start->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Read Absorbance (570nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze Lysate Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Lysate->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Data Analysis Detect->Analyze

References

Application Notes and Protocols: Schleicheol 2 as a Biomarker in Plant Science

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation of scientific literature and databases has revealed no information on a compound named "Schleicheol 2" in the context of plant science or as a biomarker.

Extensive searches were conducted to locate data regarding the chemical structure, function, signaling pathways, and analytical protocols for a molecule designated as this compound. These searches included variations in spelling and exploration of compounds with similar-sounding names that are known to be relevant in plant biology, such as shikimic acid and sclareol.

Unfortunately, these inquiries did not yield any relevant results. The absence of "this compound" from the scientific record prevents the creation of the requested detailed Application Notes and Protocols. The core requirements of providing quantitative data, experimental protocols, and signaling pathway diagrams cannot be fulfilled without foundational scientific literature on the specified compound.

It is possible that "this compound" may be a very new, not-yet-published compound, a proprietary name not in the public domain, or a misspelling of a different molecule.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

  • Verification of Compound Name: It is crucial to verify the correct name and spelling of the compound of interest. Please consult original research articles, patents, or the primary source of the information.

  • CAS Number or Chemical Structure: If available, providing a Chemical Abstracts Service (CAS) number, an IUPAC name, or a chemical structure (e.g., in SMILES or InChI format) would enable a definitive search for information.

  • Contextual Information: Any additional context, such as the plant species from which it is derived, the biological process it is associated with, or the research group that has identified it, would be invaluable in locating the relevant scientific data.

Without this fundamental information, it is not possible to provide the detailed, accurate, and actionable scientific documentation that was requested. We are committed to providing responses that are grounded in factual, verifiable scientific evidence. Should further identifying information about "this compound" become available, we would be pleased to revisit this topic and generate the comprehensive Application Notes and Protocols as originally requested.

Troubleshooting & Optimization

Technical Support Center: Schleicheol 2 Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Schleicheol 2 extraction. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to low yield during the extraction and purification of this novel polyketide from the marine fungus Aspergillus profundus.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low this compound yield?

A1: The most frequent causes of low yield are the degradation of the this compound molecule during extraction and incomplete extraction from the fungal biomass.[1] this compound is highly sensitive to pH extremes, high temperatures, and oxidation.[2][3]

Q2: How does the choice of solvent impact extraction efficiency?

A2: Solvent selection is critical for maximizing yield.[4][5] The polarity of the solvent determines its ability to solubilize this compound. Aqueous mixtures of organic solvents are often more effective than pure solvents for extracting phenolic or polyketide-like compounds.[6][7]

Q3: What are the critical stability parameters for this compound during extraction?

A3: To prevent degradation, it is crucial to control three main parameters:

  • Temperature: Keep extraction and solvent evaporation temperatures between 40-50°C.[1][3]

  • pH: Maintain a slightly acidic to neutral pH (5.5-7.0) throughout the process.[2][3]

  • Light and Oxygen: Protect the sample from direct light and consider performing extractions under an inert atmosphere (e.g., nitrogen) to minimize photo-oxidation and oxidative degradation.[2]

Q4: Can I use antioxidants during the extraction process?

A4: Yes, adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can help prevent oxidative degradation of this compound.[2][3]

Troubleshooting Guides

This section provides a systematic approach to resolving specific issues encountered during this compound extraction.

Issue 1: Consistently Low Yield in All Extraction Batches
  • Possible Cause 1: Inadequate Fungal Biomass Preparation. If the fungal cell walls are not sufficiently disrupted, the solvent cannot efficiently penetrate the material, leading to incomplete extraction.[8]

    • Recommended Solution: Ensure the lyophilized (freeze-dried) fungal biomass is ground to a fine, uniform powder. This increases the surface area for solvent interaction.

  • Possible Cause 2: Suboptimal Solvent Selection. The solvent may be too polar or non-polar to effectively solubilize this compound.[1]

    • Recommended Solution: Experiment with a range of solvents. Based on the polyketide nature of this compound, aqueous mixtures of ethanol (B145695) or acetone (B3395972) (e.g., 70-80%) are good starting points.[6] Refer to the data in Table 1 for a comparison of solvent efficiencies.

  • Possible Cause 3: Degradation During Extraction. this compound is susceptible to degradation from heat, light, or extreme pH.[1]

    • Recommended Solution: Modify the extraction protocol to incorporate protective measures. This includes using an amber glass extraction vessel to block light, maintaining a temperature below 50°C, and ensuring the pH of the solvent is within a neutral range.[2][3] Consider flushing the extraction vessel with nitrogen to create an inert atmosphere.[2]

Issue 2: Significant Product Loss During Solvent Evaporation
  • Possible Cause 1: Thermal Degradation. High temperatures during solvent removal with a rotary evaporator can degrade the heat-sensitive this compound.[9]

    • Recommended Solution: Maintain the water bath temperature of the rotary evaporator at or below 40°C.[8] While this may increase the evaporation time, it is crucial for preserving the integrity of the compound.

  • Possible Cause 2: Co-evaporation of the Product. If this compound has a relatively low boiling point, it may be lost along with the solvent under high vacuum.

    • Recommended Solution: Carefully control the vacuum pressure during evaporation. Start with a moderate vacuum and adjust as needed. If losses persist, consider using a larger flask to increase the surface area for evaporation, which can be effective at lower temperatures and pressures.

Issue 3: High Batch-to-Batch Variability in Yield
  • Possible Cause 1: Inconsistent Source Material. The concentration of this compound in the fungal biomass can vary depending on the culture conditions and harvest time.[8]

    • Recommended Solution: Standardize the fermentation and harvesting protocols for Aspergillus profundus. Ensure that parameters such as media composition, temperature, pH, and incubation time are consistent for each batch.

  • Possible Cause 2: Procedural Drift. Minor, unintentional variations in the extraction and purification procedure can lead to significant differences in yield.

    • Recommended Solution: Adhere strictly to a validated Standard Operating Procedure (SOP). Implement checklists to ensure all steps, including measurements, timings, and equipment settings, are performed consistently.

Data Presentation

Table 1: Effect of Solvent System on this compound Extraction Yield

Solvent System (v/v)Average Yield (%)Standard DeviationRelative Efficiency
100% Methanol1.2± 0.15Moderate
80% Methanol / 20% Water2.5± 0.20High
100% Ethanol1.5± 0.18Moderate
80% Ethanol / 20% Water 2.8 ± 0.19 Very High
100% Acetone1.8± 0.25Moderate-High
70% Acetone / 30% Water2.6± 0.22High
100% Ethyl Acetate0.8± 0.10Low
100% Dichloromethane0.5± 0.08Very Low

Table 2: Impact of Temperature and pH on this compound Stability

Temperature (°C)pHDegradation after 4h (%)
254.015%
256.5 < 2%
259.025%
504.030%
50 6.5 5%
509.045%
706.540%

Experimental Protocols

Protocol 1: Optimized this compound Extraction

This protocol is designed to maximize yield by minimizing degradation.

Materials:

  • Lyophilized and powdered Aspergillus profundus biomass

  • 80% Ethanol / 20% Water (v/v), pre-chilled to 4°C

  • Ascorbic acid

  • Amber glass flasks or flasks wrapped in aluminum foil

  • Ultrasonic bath

  • Refrigerated centrifuge

  • Rotary evaporator with a water bath

Procedure:

  • Preparation: For every 10g of powdered fungal biomass, prepare 200mL of 80% ethanol. Dissolve ascorbic acid into the solvent to a final concentration of 0.1%.

  • Extraction:

    • Add the fungal biomass and the extraction solvent to an amber glass flask.

    • Seal the flask and place it in an ultrasonic bath.

    • Sonicate for 45 minutes, maintaining the bath temperature at or below 30°C.[2]

  • Clarification:

    • Transfer the mixture to centrifuge tubes.

    • Centrifuge at 4,000 x g for 15 minutes at 4°C.

    • Carefully decant the supernatant into a clean amber flask.

  • Re-extraction: Repeat the extraction process (steps 2 & 3) on the pellet with an additional 100mL of the solvent mixture to ensure complete extraction.

  • Concentration:

    • Combine the supernatants from both extractions.

    • Concentrate the extract using a rotary evaporator. Crucially, maintain the water bath temperature at 40°C.

    • Evaporate until a crude extract remains.

  • Storage: Store the crude extract at -20°C under a nitrogen atmosphere until further purification.[2]

Mandatory Visualizations

Schleicheol_2_Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification A Aspergillus profundus Biomass B Lyophilize & Grind A->B C Ultrasonic Extraction (80% EtOH, <30°C, 45 min) B->C D Refrigerated Centrifugation (4000xg, 4°C) C->D E Collect Supernatant D->E F Re-extract Pellet D->F Pellet G Combine Supernatants E->G F->C H Rotary Evaporation (<40°C) G->H I Crude this compound Extract H->I J Chromatographic Purification (e.g., Column Chromatography) I->J K Pure this compound J->K Troubleshooting_Low_Yield cluster_extraction Extraction Phase cluster_workup Workup Phase Start Low Yield Detected P1 Is Biomass Finely Ground? Start->P1 S1a Grind to Fine Powder P1->S1a No P2 Is Solvent Optimal? P1->P2 Yes S1a->P2 S2a Test 80% EtOH/H2O P2->S2a No P3 Is Degradation Occurring? P2->P3 Yes S2a->P3 S3a Use Amber Glass, Control Temp <50°C, Maintain pH 5.5-7.0 P3->S3a Yes P4 High Temp in Rotovap? P3->P4 No S3a->P4 S4a Set Water Bath to 40°C P4->S4a Yes P5 Loss During Purification? P4->P5 No S4a->P5 S5a Optimize Chromatography (Stationary/Mobile Phase) P5->S5a Yes End Yield Improved P5->End No S5a->End Degradation_Pathway Schleicheol This compound (Active Compound) Temp High Temperature (> 50°C) pH Extreme pH (<4 or >8) Oxidation Oxygen & Light Degraded Degraded Products (Inactive) Temp->Degraded Thermal Decomposition pH->Degraded Hydrolysis Oxidation->Degraded Photo-oxidation

References

Technical Support Center: Improving the Purity of Novel Isolates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of novel chemical isolates, such as Schleicheol 2.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take after isolating a crude extract containing this compound?

A1: The initial step is to characterize the crude extract to understand its complexity. Techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide a preliminary assessment of the components present, including the relative abundance of this compound. This information will guide the selection of an appropriate purification strategy.

Q2: How do I choose the best chromatography technique for purifying this compound?

A2: The choice of chromatography technique depends on the physicochemical properties of this compound and the impurities present.

  • Flash Column Chromatography: Ideal for initial, large-scale purification from the crude extract. It is effective for separating compounds with significant differences in polarity.

  • High-Performance Liquid Chromatography (HPLC): Best for final purification steps to achieve high purity. Reverse-phase HPLC is suitable for non-polar to moderately polar compounds, while normal-phase HPLC is used for polar compounds.

  • Size-Exclusion Chromatography (SEC): Useful if this compound has a significantly different molecular size compared to the impurities.

  • Ion-Exchange Chromatography (IEC): Applicable if this compound is ionizable and needs to be separated from charged or neutral impurities.

Q3: How can I effectively assess the purity of my isolated this compound?

A3: A combination of methods is recommended for an accurate purity assessment.

  • HPLC with UV or MS detection: This is the gold standard for quantitative purity analysis. A single, sharp peak at the expected retention time indicates high purity.

  • LC-MS: Confirms the molecular weight of the isolated compound and can detect impurities with different mass-to-charge ratios.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities, even if they are structurally similar to this compound.

  • Melting Point Analysis: A sharp and narrow melting point range is indicative of a pure crystalline solid.

Troubleshooting Guides

Problem 1: My sample of this compound shows a single spot on TLC but multiple peaks in HPLC.

  • Possible Cause: TLC has lower resolution than HPLC. Compounds that are not separated by TLC can often be resolved by HPLC.

  • Solution: Trust the HPLC results as a more accurate indicator of purity. Optimize the HPLC method (e.g., change the mobile phase gradient, try a different column) to achieve better separation of the multiple components.

Problem 2: this compound co-elutes with an impurity during column chromatography.

  • Possible Cause: The impurity has a similar polarity or affinity for the stationary phase as this compound.

  • Solution:

    • Optimize the mobile phase: A shallower solvent gradient or an isocratic elution with a fine-tuned solvent mixture can improve separation.

    • Change the stationary phase: If using a silica (B1680970) column, consider switching to an alumina (B75360) column or a bonded-phase silica (e.g., C18, diol).

    • Employ an orthogonal method: If co-elution persists in one chromatographic mode (e.g., normal-phase), try a different mode (e.g., reverse-phase) where the elution order might change.

Problem 3: I am losing a significant amount of this compound during the purification steps.

  • Possible Cause:

    • Adsorption onto the stationary phase.

    • Degradation of the compound on the column.

    • Precipitation during solvent changes.

  • Solution:

    • Reduce Adsorption: Add a small amount of a polar solvent (e.g., methanol) or an acid/base modifier (e.g., trifluoroacetic acid or triethylamine) to the mobile phase to cap active sites on the stationary phase.

    • Check Stability: Analyze the stability of this compound under the chromatographic conditions (pH, solvent) beforehand.

    • Improve Solubility: Ensure that this compound remains soluble in the mobile phase throughout the elution process.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Initial Purification
  • Column Packing: Dry pack the column with silica gel. Equilibrate the packed column with the starting mobile phase (e.g., 100% hexane) until the packing is stable.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the starting mobile phase or a slightly more polar solvent. Load the sample onto the top of the column.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions of equal volume.

  • Analysis: Analyze the collected fractions by TLC or LC-MS to identify the fractions containing this compound.

  • Pooling: Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Preparative HPLC for Final Purification
  • Method Development: Develop an analytical HPLC method to determine the optimal mobile phase and gradient for separating this compound from remaining impurities.

  • Column Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase until a stable baseline is achieved.

  • Sample Injection: Dissolve the partially purified sample in the mobile phase and inject it onto the column.

  • Chromatography: Run the preparative HPLC using the optimized gradient.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Solvent Removal: Combine the high-purity fractions and remove the solvent, typically by lyophilization or rotary evaporation.

Data Presentation

Table 1: Purity Assessment of this compound at Various Purification Stages

Purification StepMethodPurity (%)Yield (%)
Crude ExtractLC-MS15100
Flash ChromatographyHPLC7560
RecrystallizationHPLC9245
Preparative HPLCHPLC>9930

Visualizations

PurificationWorkflow Crude Crude Extract Flash Flash Chromatography Crude->Flash Purity1 Purity Assessment (TLC, LC-MS) Flash->Purity1 Recrystallization Recrystallization Purity1->Recrystallization If Purity < 90% PrepHPLC Preparative HPLC Purity1->PrepHPLC If Purity > 90% Purity2 Purity Assessment (HPLC) Recrystallization->Purity2 Purity2->PrepHPLC If Purity < 99% FinalPurity Final Purity Check (>99%) PrepHPLC->FinalPurity PureCompound Pure this compound FinalPurity->PureCompound

Caption: A typical workflow for the multi-step purification of this compound.

TroubleshootingTree Start Co-elution of this compound and Impurity Q1 Is the separation factor (α) close to 1? Start->Q1 A1_Yes Optimize Mobile Phase (Shallow Gradient/Isocratic) Q1->A1_Yes Yes A1_No Broad Peaks Observed? Q1->A1_No No Q2 Still co-eluting? A1_Yes->Q2 A2_Yes Change Stationary Phase (e.g., Silica to C18) Q2->A2_Yes Yes A1_No_No Problem Solved Q2->A1_No_No No A1_No_Yes Reduce Sample Load or Flow Rate A1_No->A1_No_Yes Yes A1_No->A1_No_No No

Caption: Decision tree for troubleshooting co-elution problems in chromatography.

SignalingPathway Schleicheol2 This compound Receptor Cell Surface Receptor Schleicheol2->Receptor binds Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Gene Target Gene Expression TF->Gene Response Biological Response Gene->Response

Caption: Hypothetical signaling pathway activated by this compound.

Technical Support Center: Schleicheol 2 Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers with comprehensive troubleshooting guides and FAQs to optimize bioassays involving Schleicheol 2, a novel selective inhibitor of MEK1/2 kinases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, a key downstream component of the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers and is crucial for cell proliferation, survival, and differentiation.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is most soluble in DMSO (dimethyl sulfoxide) for creating high-concentration stock solutions (e.g., 10-50 mM). For long-term storage, the solid compound should be stored at -20°C. DMSO stock solutions should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.1%, to avoid solvent-induced toxicity.

Q3: What is a typical starting concentration range for a cell viability assay?

A3: For a preliminary experiment, a broad concentration range is recommended to determine the approximate sensitivity of your cell line.[1] A common approach is to use serial dilutions covering a range from 100 µM down to 1 nM.[2] Subsequent experiments can then focus on a narrower range of concentrations around the estimated IC50 value to generate a more precise dose-response curve.[3]

Q4: How does cell seeding density impact the results of a this compound cytotoxicity study?

A4: Optimizing cell seeding density is critical for reproducible results.[4][5] If cell density is too low, the signal-to-noise ratio may be poor.[4] If the density is too high, cells can become over-confluent, leading to contact inhibition, nutrient depletion, and altered metabolic states that can affect their response to the compound.[6][7] This can result in an underestimation of this compound's potency (an artificially high IC50 value).[4] It is essential to perform a cell titration experiment to find the optimal seeding density for each cell line where the assay signal is linear with cell number.[4][6]

Troubleshooting Guide

Issue 1: High variability between replicate wells in my cell viability assay.

  • Possible Cause: Uneven cell plating due to clumping or poor mixing.

    • Solution: Ensure you have a single-cell suspension before plating by gentle but thorough pipetting or using a cell strainer.[4]

  • Possible Cause: "Edge effects" in the microplate, where wells on the perimeter of the plate evaporate more quickly.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[4][6]

  • Possible Cause: Inconsistent incubation times or reagent addition.

    • Solution: Use a multi-channel pipette for adding this compound and assay reagents to minimize timing differences between wells.[4]

Issue 2: The IC50 value for this compound seems much higher than expected for my cancer cell line.

  • Possible Cause: The cell seeding density is too high.

    • Solution: Reduce the cell seeding density. Perform a cell titration experiment to determine the linear range for your assay and choose a density within this range.[4][6] Over-confluent cells can exhibit protective effects that mask the true potency of the compound.[4]

  • Possible Cause: The incubation time with this compound is too short.

    • Solution: The effects of MEK inhibition on cell viability may take time to manifest. Increase the incubation period (e.g., from 24 hours to 48 or 72 hours), ensuring that the control cells do not become over-confluent during this time.[6]

  • Possible Cause: The compound has degraded.

    • Solution: Use a fresh aliquot of the this compound stock solution. Ensure stock solutions are stored properly at -20°C and have not undergone multiple freeze-thaw cycles.

Issue 3: Western blot results show incomplete inhibition of ERK phosphorylation, even at high concentrations of this compound.

  • Possible Cause: Insufficient pre-treatment time.

    • Solution: Inhibition of signaling pathways can be rapid, but maximum inhibition might require a longer incubation. Try a time-course experiment (e.g., 1, 4, 8, and 24 hours) to determine the optimal pre-treatment duration.

  • Possible Cause: High basal activity of the MAPK/ERK pathway in the chosen cell line.

    • Solution: Some cell lines have extremely high pathway activation. Ensure cells are in a logarithmic growth phase and consider serum-starving the cells for a few hours before treatment to lower the basal signaling level, which can make inhibition more apparent.

  • Possible Cause: Issues with the Western blot protocol.

    • Solution: Review and optimize your Western blot protocol, including antibody concentrations and blocking conditions. Run appropriate positive and negative controls to ensure the assay is working correctly.

Data Presentation

Table 1: Optimal Seeding Densities for a 72-hour Viability Assay

Cell LineDescriptionOptimal Seeding Density (cells/well in 96-well plate)
A375Human melanoma (BRAF V600E mutant)2,500
HT-29Human colorectal cancer (BRAF V600E mutant)4,000
MCF-7Human breast cancer (Ras wild-type)5,000
HCT116Human colorectal cancer (KRAS mutant)3,000

Table 2: Example IC50 Values for this compound (72-hour incubation)

Cell LineIC50 (nM)Notes
A37515Highly sensitive due to BRAF mutation.
HT-2925Sensitive due to BRAF mutation.
MCF-7850Lower sensitivity, pathway not driven by BRAF/RAS mutation.
HCT11645Sensitive due to KRAS mutation driving the pathway.

Visualizations

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis A Prepare single-cell suspension B Perform cell count (e.g., Trypan Blue) A->B C Seed cells in 96-well plate at optimal density B->C D Allow cells to adhere (overnight) E Prepare serial dilutions of this compound D->E F Add compound to wells (include vehicle control) E->F G Incubate for desired period (e.g., 72 hours) H Add viability reagent (e.g., MTS, CellTiter-Glo) G->H I Incubate and read plate on microplate reader H->I J Analyze data and calculate IC50 I->J

Caption: Experimental workflow for determining the IC50 of this compound.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, ELK1) ERK->TF Output Cell Proliferation, Survival, Differentiation TF->Output Drug This compound Drug->MEK Inhibits

Caption: this compound inhibits the MAPK/ERK signaling pathway at MEK1/2.

Experimental Protocols

Protocol 1: Cell Viability (MTS Assay)

  • Cell Seeding:

    • Harvest cells and perform a cell count.

    • Dilute the cell suspension to the predetermined optimal seeding density (see Table 1).

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS or media to the outer wells.

    • Incubate the plate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 2X concentration serial dilution series of this compound in culture medium. The final concentration of DMSO should be ≤ 0.2%.

    • Prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).

    • Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions, resulting in a final volume of 100 µL and the desired 1X final concentration.

    • Incubate for the desired time period (e.g., 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "media only" blank wells from all other values.

    • Normalize the data by setting the average of the vehicle-treated wells to 100% viability.

    • Plot the normalized viability against the log of this compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Western Blot for Phospho-ERK Inhibition

  • Cell Culture and Treatment:

    • Seed cells (e.g., 1.5 x 10^6 cells) in a 6-well plate and allow them to adhere overnight.

    • Optional: Serum-starve cells for 4-6 hours prior to treatment.

    • Treat cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 2 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Phospho-ERK1/2 (Thr202/Tyr204) and Total-ERK1/2 (as a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. The signal for Phospho-ERK should decrease with increasing concentrations of this compound.

References

Technical Support Center: Schleicheol 2 NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the NMR analysis of Schleicheol 2 and other related triterpenoids.

Troubleshooting Guide

This guide addresses specific issues that may arise during the acquisition and processing of NMR data for this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Signal-to-Noise Ratio Insufficient sample concentration.Prepare a more concentrated sample (5-20 mg in 0.6 mL of solvent for ¹H NMR; 20-100 mg for ¹³C NMR).[1][2][3]
Low natural abundance of ¹³C.For ¹³C NMR, increase the number of scans to improve the signal-to-noise ratio. Consider using techniques like DEPT or INEPT which enhance signals for protonated carbons.[4]
Suboptimal probe tuning and matching.Before acquisition, ensure the NMR probe is properly tuned and matched to the sample.[5]
Broad or Distorted Peaks Poor shimming of the magnetic field.Carefully shim the magnetic field to improve its homogeneity. Automated shimming routines are available on most modern spectrometers.[6][7]
Presence of paramagnetic impurities.Filter the sample through a plug of glass wool or a syringe filter to remove any particulate matter.[1][8]
Sample viscosity is too high.Dilute the sample. Highly viscous samples can lead to broad lines.[6]
Compound aggregation.Try a different solvent or adjust the sample temperature.
Overlapping Signals (Spectral Crowding) Complex structure of the triterpenoid (B12794562) backbone.Utilize two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC to resolve overlapping signals and establish connectivity.[4][9]
Inappropriate solvent selection.Experiment with different deuterated solvents (e.g., CDCl₃, Benzene-d₆, DMSO-d₆). A change in solvent can alter the chemical shifts and resolve overlapping peaks.[10]
Presence of Extraneous Peaks Contamination from solvents, grease, or water.Use high-purity deuterated solvents. Ensure all glassware is scrupulously clean and dry. To remove water, consider drying the sample over a desiccant or using a deuterated solvent with low water content.[1][11]
Residual solvent signals.The deuterated solvent will always have a small residual protonated signal. Use the known chemical shift of the residual solvent peak for calibration.[11]
Impurities in the isolated sample.Further purify the this compound sample using chromatographic techniques.
Inaccurate Integrations Overlapping peaks.Use 2D NMR or deconvolution software to obtain more accurate integrations for overlapping signals.
Incomplete relaxation of nuclei.Increase the relaxation delay (d1) in the acquisition parameters to ensure all protons have fully relaxed between scans.
Difficulty Locking on the Deuterium (B1214612) Signal Insufficient deuterated solvent.Ensure the sample is dissolved in a deuterated solvent.[1][6]
Poor magnetic field homogeneity.Perform a preliminary shim before attempting to lock.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for NMR analysis of this compound?

A1: Chloroform-d (CDCl₃) is a common starting point for non-polar to moderately polar organic molecules like triterpenoids.[2] However, if you encounter issues with solubility or signal overlap, consider trying other solvents such as benzene-d₆, acetone-d₆, or DMSO-d₆.[10] The choice of solvent can significantly impact the chemical shifts of your compound.

Q2: How much sample do I need for good quality ¹H and ¹³C NMR spectra?

A2: For a standard 5 mm NMR tube, a concentration of 5-25 mg of this compound in approximately 0.6 mL of deuterated solvent is generally sufficient for ¹H NMR.[1][2] For ¹³C NMR, which is inherently less sensitive due to the low natural abundance of the ¹³C isotope, a higher concentration of 50-100 mg is recommended.[3]

Q3: My ¹H NMR spectrum of this compound is very complex in the aliphatic region. How can I simplify it?

A3: The complex aliphatic region is characteristic of triterpenoids due to the large number of overlapping CH, CH₂, and CH₃ signals. To resolve these, it is highly recommended to acquire 2D NMR spectra. A COSY (Correlation Spectroscopy) experiment will help identify proton-proton couplings within the same spin system, while HSQC (Heteronuclear Single Quantum Coherence) will correlate protons to their directly attached carbons. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which is essential for assembling the carbon skeleton.[4]

Q4: I see a broad singlet in my spectrum that disappears upon adding a drop of D₂O. What is it?

A4: This is a classic test for identifying exchangeable protons, such as those in hydroxyl (-OH) or amine (-NH) groups.[10] this compound (C₃₀H₅₂O₂) contains hydroxyl groups, and the proton of this group will exchange with the deuterium from D₂O, causing its signal to disappear from the ¹H NMR spectrum.

Q5: What are some common contaminants to look out for in my NMR sample?

A5: Common contaminants include water, residual non-deuterated solvents from purification steps (e.g., ethyl acetate, hexane), and grease from glassware joints.[1][10] Water typically appears as a broad singlet, and its chemical shift is solvent-dependent. It is crucial to use clean glassware and high-purity solvents to minimize these interferences.

Experimental Protocols

Standard Sample Preparation for NMR Analysis
  • Weighing the Sample: Accurately weigh 10-20 mg of purified this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[2][3]

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[2]

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a Kimwipe placed in a Pasteur pipette directly into a clean 5 mm NMR tube.[1][8]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.[3]

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or ethanol (B145695) to remove any dust or fingerprints.

D₂O Exchange Experiment
  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your this compound sample.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake: Cap the tube and shake it vigorously for about one minute to facilitate the exchange of labile protons.

  • Re-acquire Spectrum: Acquire another ¹H NMR spectrum. The signals corresponding to exchangeable protons (e.g., -OH) will have disappeared or significantly diminished in intensity.[10]

Visualizations

Workflow for Structure Elucidation of a Novel Triterpenoid

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr_experiments NMR Experiments cluster_structure_determination Structure Determination Isolation Isolation from Natural Source Chromatography Chromatographic Purification (e.g., Column, HPLC) Isolation->Chromatography Purity Assess Purity (TLC, LC-MS) Chromatography->Purity MS Mass Spectrometry (HRMS) Determine Molecular Formula Purity->MS NMR NMR Spectroscopy Purity->NMR Planar Determine Planar Structure MS->Planar H1 1D ¹H NMR NMR->H1 C13 1D ¹³C NMR & DEPT NMR->C13 COSY 2D COSY NMR->COSY HSQC 2D HSQC NMR->HSQC HMBC 2D HMBC NMR->HMBC NOESY 2D NOESY/ROESY (Stereochemistry) NMR->NOESY Fragment Assemble Fragments H1->Fragment C13->Fragment COSY->Fragment HSQC->Fragment HMBC->Fragment Stereo Elucidate Stereochemistry NOESY->Stereo Fragment->Planar Planar->Stereo Final Final Structure Assignment Stereo->Final

Workflow for the structure elucidation of a novel triterpenoid.
Hypothetical Signaling Pathway for Cytotoxic Activity

Given that other compounds from Schleichera oleosa have shown cytotoxic effects, a plausible mechanism of action for this compound could involve the induction of apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway.

cytotoxic_pathway Schleicheol2 This compound CellMembrane Cell Membrane Schleicheol2->CellMembrane Interacts with Receptor Membrane Receptor (Hypothetical Target) CellMembrane->Receptor Caspase8 Caspase-8 Activation Receptor->Caspase8 Initiates signal Bid Bid Cleavage to tBid Caspase8->Bid Mitochondrion Mitochondrion Bid->Mitochondrion tBid translocates to CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation (Executioner Caspase) Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Hypothetical apoptotic pathway induced by this compound.

References

Best practices for storing and handling Schleicheol 2

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Schleicheol 2

Introduction: this compound is a potent, selective, and ATP-competitive small molecule inhibitor of the Ser/Thr kinase PLK1 (Polo-like kinase 1). Due to its critical role in cell cycle progression, PLK1 is a key target in oncology research. This guide provides researchers, scientists, and drug development professionals with best practices for the storage and handling of this compound to ensure its stability, integrity, and optimal performance in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound? A1: For long-term storage, solid (lyophilized powder) this compound should be stored at -20°C or -80°C in a tightly sealed container.[1] It is crucial to protect the compound from light and moisture. Storing the vial in a desiccator can further prevent degradation from ambient humidity.

Q2: How should I prepare and store stock solutions of this compound? A2: The recommended solvent for preparing concentrated stock solutions is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] Once dissolved, the stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles. These aliquots must be stored at -20°C or -80°C in tightly sealed, light-protected vials (e.g., amber vials).[2][3]

Q3: How many times can I freeze and thaw a DMSO stock solution of this compound? A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to compound degradation and precipitation.[2][3] Aliquoting the stock solution into volumes appropriate for a single experiment is the best practice. If unavoidable, limit freeze-thaw cycles to a maximum of 2-3 times.

Q4: Can I store this compound in aqueous buffers? A4: Storing this compound in aqueous buffers for extended periods is not recommended.[1] Due to its hydrophobic nature, the compound has limited aqueous solubility and is prone to hydrolysis or degradation in buffer solutions. Always prepare fresh working solutions from the DMSO stock immediately before each experiment.

Q5: What personal protective equipment (PPE) should be used when handling this compound? A5: As a potent, biologically active compound, this compound should be handled with care.[3] Always wear a lab coat, chemical-resistant gloves, and safety glasses. When handling the solid powder outside of a ventilated enclosure, a respirator may be necessary to avoid inhalation.[4]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.

  • Possible Cause 1: Compound Degradation. this compound may have degraded due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles).[2][5]

    • Solution: Use a fresh aliquot of the stock solution. If the problem persists, prepare a new stock solution from the solid compound. It is advisable to periodically check the integrity of the compound via methods like HPLC.

  • Possible Cause 2: Precipitation. The compound may have precipitated out of the working solution, especially after dilution into an aqueous cell culture medium.

    • Solution: Visually inspect the working solution for any precipitate before adding it to cells. Ensure the final DMSO concentration in the culture medium is low (typically ≤0.5%) and consistent across all experiments, including vehicle controls. Thaw stock solutions slowly at room temperature and vortex gently to ensure complete dissolution.[2]

  • Possible Cause 3: Off-Target Effects. At high concentrations, the observed phenotype may be due to off-target effects rather than specific inhibition of PLK1.[6]

    • Solution: Perform a dose-response experiment to determine the optimal concentration range. The effective concentration in a cellular assay should ideally correlate with its biochemical potency (IC50).[7] Validate the phenotype using a structurally different PLK1 inhibitor or genetic methods like siRNA knockdown.[6]

Issue 2: Precipitate observed in a stock solution vial after thawing.

  • Possible Cause 1: Solubility Limit Exceeded. The concentration of the stock solution may be too high, causing it to crash out of solution when frozen.

    • Solution: Thaw the vial at room temperature and warm it gently (e.g., in a 37°C water bath) for a short period. Vortex thoroughly to redissolve the compound. If precipitation is a recurring issue, consider preparing stock solutions at a slightly lower concentration.[2]

  • Possible Cause 2: Water Contamination. The DMSO used may not have been anhydrous, or moisture may have entered the vial, reducing the compound's solubility.

    • Solution: Always use high-purity, anhydrous DMSO for preparing stock solutions.[1] Ensure vials are sealed tightly and handle them in a low-humidity environment when possible.

Issue 3: High variability between experimental replicates.

  • Possible Cause: Compound Aggregation. Some small molecules can form colloidal aggregates in solution, leading to non-specific inhibition and variable results.[8]

    • Solution: Repeat the assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in the assay buffer. If the compound's apparent activity is significantly reduced, aggregation is a likely cause.[8]

Data Presentation: Storage and Stability

FormSolvent/MatrixStorage TemperatureRecommended DurationKey Considerations
Solid Powder N/A-20°C or -80°CYearsProtect from light and moisture. Store in a desiccator.[1]
Stock Solution Anhydrous DMSO-20°C1-3 MonthsAliquot into single-use volumes to avoid freeze-thaw cycles.[3]
Stock Solution Anhydrous DMSO-80°C>6 MonthsAliquot into single-use volumes. Offers better long-term stability.[3]
Working Solution Aqueous Buffer/MediaRoom Temp / 4°C< 1 DayPrepare fresh immediately before each experiment. Do not store.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent use in experiments.

Materials:

  • This compound (Molecular Weight: 452.5 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile, amber polypropylene (B1209903) or glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 452.5 g/mol * 1000 mg/g = 4.525 mg

  • Weighing: Carefully weigh out 4.525 mg of this compound powder on an analytical balance and transfer it to a sterile amber vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. A brief sonication can be used if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, tightly sealed microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C, protected from light.

Protocol 2: Cellular Target Engagement via Western Blot

Objective: To confirm that this compound inhibits PLK1 activity in a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cancer cell line known to express PLK1 (e.g., HeLa, HCT116)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphatase and protease inhibitor cocktails

  • RIPA lysis buffer

  • Primary antibodies (e.g., anti-phospho-PLK1 (Thr210), anti-total PLK1)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations for a dose-response curve (e.g., 0, 10, 50, 100, 500 nM). The final DMSO concentration should be constant across all wells (≤0.5%).

  • Incubation: Remove the old medium and add the medium containing this compound or vehicle control. Incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold RIPA buffer supplemented with phosphatase and protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blot: Normalize protein amounts, separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary and secondary antibodies.

  • Analysis: Visualize bands using a chemiluminescence system. A decrease in the phospho-PLK1 signal relative to the total PLK1 signal with increasing concentrations of this compound indicates successful target engagement.

Mandatory Visualizations

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT PLK1 PLK1 AKT->PLK1 Activates CyclinB_CDK1 Cyclin B/CDK1 PLK1->CyclinB_CDK1 Activates Mitosis Mitotic Entry CyclinB_CDK1->Mitosis Schleicheol This compound Schleicheol->PLK1 Inhibits

Caption: Simplified signaling pathway showing this compound inhibition of PLK1.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Dilutions in Culture Medium prep_stock->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells seed_cells Seed Cells in 6-Well Plate seed_cells->treat_cells lyse_cells Lyse Cells & Quantify Protein treat_cells->lyse_cells western_blot Western Blot for p-PLK1 / Total PLK1 lyse_cells->western_blot analyze_data Analyze Band Intensity & Determine IC50 western_blot->analyze_data

Caption: Workflow for assessing cellular target engagement of this compound.

Troubleshooting_Logic start Inconsistent Results or Low Activity? check_precipitate Visually Inspect Working Solution start->check_precipitate check_storage Review Storage & Handling History start->check_storage check_concentration Is Concentration >> Biochemical IC50? start->check_concentration precipitate_found Precipitate Found? check_precipitate->precipitate_found use_fresh Solution: Use Fresh Aliquot or New Stock check_storage->use_fresh check_concentration->check_precipitate No validate_phenotype Solution: Validate with Orthogonal Inhibitor or siRNA check_concentration->validate_phenotype Yes precipitate_found->check_storage No solve_precipitate Solution: Warm/Vortex Gently Lower Final DMSO % precipitate_found->solve_precipitate Yes

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Resolving co-elution issues in Schleicheol 2 chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatography Troubleshooting

Welcome to the technical support center for chromatographic analysis. This guide provides troubleshooting strategies and answers to frequently asked questions, with a focus on resolving co-elution issues, hypothetically involving a compound named "Schleicheol 2."

Troubleshooting Guide: Resolving Co-elution of this compound

This section provides in-depth, step-by-step guidance on how to address specific co-elution problems during the chromatographic analysis of this compound.

Question: My primary compound, this compound, is co-eluting with an unknown impurity. What are the initial steps to resolve this?

Answer:

Co-elution of a target compound with an impurity is a common challenge in chromatography. A systematic approach to method development is crucial for achieving baseline separation. Below is a detailed workflow and experimental protocol to address this issue.

Experimental Workflow for Resolving Co-elution

G A Initial Observation: Co-elution of this compound and Impurity B Step 1: Adjust Mobile Phase Strength (Isocratic Elution) A->B Start Here C Step 2: Modify Mobile Phase pH (for ionizable compounds) B->C If resolution is still poor D Step 3: Change Stationary Phase Chemistry C->D If pH modification is ineffective or not applicable E Step 4: Optimize Temperature D->E If alternative columns are available F Step 5: Employ Gradient Elution E->F For further refinement G Resolution Achieved F->G Successful Separation H Consider Advanced Techniques: 2D-LC, Different Detection F->H If co-elution persists

Caption: A stepwise workflow for troubleshooting co-elution in HPLC.

Detailed Experimental Protocol: Method Development for Resolution of Co-eluting Peaks

  • Initial System Suitability:

    • Prepare a known concentration of your this compound standard.

    • Equilibrate your HPLC system with the initial mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) for at least 30 minutes.

    • Inject the standard and record the chromatogram. Note the retention time, peak shape, and tailing factor.

  • Mobile Phase Optimization:

    • Solvent Strength:

      • Prepare a series of mobile phases with varying organic solvent concentrations (e.g., 40%, 45%, 50%, 55%, 60% Acetonitrile).

      • Inject the sample with each mobile phase and record the chromatograms.

      • Analyze the retention times and resolution between this compound and the impurity.

    • pH Modification (for ionizable analytes):

      • If this compound or the impurity has ionizable functional groups, modifying the mobile phase pH can significantly alter retention times.

      • Prepare buffers at different pH values (e.g., pH 2.5, 3.0, 3.5). Ensure the chosen pH is within the stable range of your column.

      • Repeat the analysis at each pH and observe the change in selectivity.

  • Stationary Phase Screening:

    • If mobile phase optimization is insufficient, consider a different column chemistry. The choice of stationary phase can introduce different retention mechanisms.

    • Commonly used stationary phases for small molecules include C18, C8, Phenyl-Hexyl, and Cyano.

    • Screen at least two different column chemistries using the most promising mobile phase from the previous step.

  • Temperature Optimization:

    • Column temperature can influence viscosity and mass transfer, thereby affecting peak shape and resolution.

    • Set the column oven to different temperatures (e.g., 25°C, 30°C, 35°C, 40°C).

    • Monitor the resolution and retention times at each temperature.

Data Presentation: Impact of Method Variables on Resolution

The following table summarizes hypothetical data from the method development experiments, illustrating the impact of different parameters on the resolution (Rs) between this compound and a co-eluting impurity.

Parameter Condition A Rs Condition B Rs Condition C Rs
% Acetonitrile 40%0.850%1.260%1.5
pH 2.51.13.01.63.51.4
Column Chemistry C181.2Phenyl-Hexyl1.8Cyano0.9
Temperature 25°C1.335°C1.745°C1.6

A resolution value (Rs) of ≥ 1.5 is generally considered baseline separation.

Frequently Asked Questions (FAQs)

This section addresses common questions related to co-elution in chromatography.

Question: What is co-elution in chromatography?

Answer:

Co-elution occurs when two or more compounds are not sufficiently separated as they pass through the chromatography column, resulting in their elution from the column at the same time. This leads to overlapping peaks in the chromatogram, making accurate quantification and identification of the individual components difficult or impossible.

Question: What are the primary factors that influence chromatographic resolution?

Answer:

The resolution between two chromatographic peaks is determined by three key factors: efficiency (N), selectivity (α), and retention factor (k). The relationship between these factors is described by the resolution equation.

Logical Relationship of Factors Affecting Resolution

G cluster_params Influencing Parameters Resolution Resolution (Rs) Efficiency Efficiency (N) Plate Number Resolution->Efficiency Selectivity Selectivity (α) Separation Factor Resolution->Selectivity Retention Retention Factor (k) Capacity Factor Resolution->Retention ColumnLength Column Length & Particle Size Efficiency->ColumnLength MobilePhase Mobile Phase Composition Selectivity->MobilePhase StationaryPhase Stationary Phase Chemistry Selectivity->StationaryPhase Temperature Temperature Selectivity->Temperature Retention->MobilePhase

Caption: Factors influencing chromatographic resolution.

  • Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency leads to sharper peaks and better resolution. It is primarily influenced by the column length, particle size of the stationary phase, and flow rate.

  • Selectivity (α): This is a measure of the separation in retention times between two peaks. It is influenced by the chemical properties of the analytes, the stationary phase, and the mobile phase.

  • Retention Factor (k): This describes how long an analyte is retained on the column. Optimal retention (k between 2 and 10) generally provides the best balance for achieving good resolution.

Question: When should I consider using a gradient elution method?

Answer:

A gradient elution method, where the composition of the mobile phase is changed over time, is beneficial in the following scenarios:

  • Complex Samples: When your sample contains compounds with a wide range of polarities.

  • Improved Peak Shape: To improve the peak shape of late-eluting compounds.

  • Reduced Analysis Time: To decrease the overall run time compared to an isocratic method that would require a weak mobile phase to separate early-eluting peaks.

Question: What advanced techniques can be employed if co-elution persists after extensive method development?

Answer:

If standard HPLC method development fails to resolve co-elution, you can consider more advanced techniques:

  • Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique involves using two different columns with different separation mechanisms. The unresolved peak from the first dimension is transferred to a second dimension column for further separation.

  • Mass Spectrometry (MS) Detection: If the co-eluting compounds have different mass-to-charge ratios, a mass spectrometer can be used as a detector to selectively quantify each compound, even if they are not chromatographically separated.

  • Peak Deconvolution Software: Specialized software can mathematically resolve overlapping peaks based on their spectral or chromatographic properties. The accuracy of this approach depends on the degree of overlap and the signal-to-noise ratio.

Addressing batch-to-batch variability of Schleicheol 2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for Schleicheol 2, a novel purified bioactive compound used to induce the S-Kinase signaling pathway. Due to its complex biological origin, batch-to-batch variability is an inherent characteristic that requires proper management to ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it exhibit batch-to-batch variability?

This compound is a highly purified natural extract containing a complex mixture of active and inactive molecules. It is used to activate the S-Kinase signaling cascade, which is crucial for cell proliferation studies. The variability arises from minor differences in the source material and the multi-step purification process. These differences can alter the precise concentration of the active components, leading to variations in biological activity between manufacturing lots.[1][2][3]

Q2: What are the primary consequences of this variability in my experiments?

The most common consequence is a shift in the dose-response curve of your experimental system. A new batch may be more or less potent, requiring an adjustment in the concentration used to achieve the desired biological effect (e.g., EC50). This can manifest as weaker or stronger than expected phosphorylation of downstream targets like S-Protein.

Q3: How can I minimize the impact of batch-to-batch variability on my research?

To ensure consistent and reliable data, it is crucial to qualify each new batch of this compound before its use in critical experiments.[4][5] This involves performing a side-by-side comparison with a previously validated or "gold standard" batch.[4] The primary goal is to determine the relative potency of the new lot and apply a correction factor to your experimental concentrations. It is also recommended to purchase a large enough quantity from a single lot to last for the duration of a study.[2]

Q4: What information is provided on the Certificate of Analysis (CofA) for each batch?

The CofA provides key quality control parameters for each batch. While these specifications ensure the batch meets our release criteria, they may not fully capture the biological activity in every specific cell system. Always use the CofA as a guide in conjunction with your own validation experiments.

Batch Comparison Data

The following table provides an example of CofA data for three different lots of Schleicheleol 2, alongside empirically determined bioactivity.

ParameterBatch A (Reference)Batch BBatch C
Purity (HPLC) 98.5%99.1%98.8%
Concentration 10.0 mM10.2 mM9.9 mM
Endotoxin Level < 0.05 EU/mL< 0.05 EU/mL< 0.06 EU/mL
EC50 (S-Kinase Assay) 100 µM125 µM85 µM
Relative Potency 1.000.801.18

EC50 values were determined in-house using a standardized HeLa cell-based S-Kinase phosphorylation assay. Relative potency is calculated as (EC50 of Reference Batch) / (EC50 of New Batch).

Troubleshooting Guides

Issue 1: Reduced or Absent S-Protein Phosphorylation with a New Batch

If you observe a weaker-than-expected signal for phosphorylated S-Protein (pS-Protein) after treating cells with a new batch of this compound, it is likely due to lower potency of the new lot.

Troubleshooting Steps:

  • Verify Reagent Integrity: Ensure the new batch has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[6] Check the expiration date on the vial.[6][7][8]

  • Perform a Dose-Response Experiment: To quantify the potency of the new batch, perform a dose-response experiment and measure the phosphorylation of S-Protein via Western Blot or ELISA.

  • Calculate the new EC50: Determine the concentration of this compound that produces 50% of the maximal response (EC50).

  • Adjust Experimental Concentration: Use the new EC50 value to adjust the concentration in your future experiments to match the response of the previous batch. For example, if the old batch had an EC50 of 100 µM and the new batch has an EC50 of 125 µM, you will need to use 1.25x your previous concentration to achieve the same effect.

Key Experimental Protocols

Protocol 1: Bioactivity Assay for EC50 Determination

This protocol describes how to perform a dose-response curve to determine the half-maximal effective concentration (EC50) of a new this compound batch.

Methodology:

  • Cell Seeding: Seed HeLa cells in a 12-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Serial Dilution: Prepare a 2-fold serial dilution of your new this compound batch, ranging from 400 µM to 6.25 µM. Also, include a vehicle control (e.g., DMSO).

  • Cell Treatment: Replace the cell culture medium with fresh medium containing the different concentrations of this compound. Incubate for 30 minutes at 37°C.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis: Analyze 20 µg of each lysate by Western Blot to detect phosphorylated S-Protein (pS-Protein) and total S-Protein.

  • Densitometry and Analysis: Quantify the band intensities for pS-Protein and normalize them to the total S-Protein. Plot the normalized pS-Protein signal against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.[9]

Protocol 2: Normalizing Experimental Data

Once you have determined the relative potency of a new batch, you can normalize your data to account for the variability.[10][11]

Methodology:

  • Calculate a Normalization Factor:

    • Normalization Factor = EC50 (Reference Batch) / EC50 (New Batch)

    • Example: If the reference EC50 is 100 µM and the new batch EC50 is 125 µM, the normalization factor is 100/125 = 0.8.

  • Adjust Concentration:

    • Corrected Concentration = Experimental Concentration / Normalization Factor

    • Example: To achieve a response equivalent to 100 µM of the reference batch, you would use 100 µM / 0.8 = 125 µM of the new batch.

  • Reporting Data: When publishing or presenting your data, always report the lot number of this compound used and state that data was normalized based on the relative potency determined by a bioactivity assay.

Visual Guides

Schleicheol_Signaling_Pathway Schleicheol This compound Receptor S-Receptor Schleicheol->Receptor Adaptor Adaptor Protein Receptor->Adaptor SKinase S-Kinase Adaptor->SKinase pSKinase pS-Kinase (Active) SKinase->pSKinase Phosphorylation SProtein S-Protein pSKinase->SProtein pSProtein pS-Protein (Active) SProtein->pSProtein Phosphorylation Proliferation Cell Proliferation pSProtein->Proliferation

Caption: this compound Signaling Pathway.

Batch_Qualification_Workflow Start Receive New Batch of this compound DoseResponse Perform Dose-Response EC50 Assay Start->DoseResponse Compare Compare EC50 to Reference Batch DoseResponse->Compare Calculate Calculate Normalization Factor Compare->Calculate EC50 within +/- 20% Contact Contact Support: EC50 out of spec Compare->Contact EC50 outside +/- 20% Use Use Adjusted Concentration in Experiments Calculate->Use

Caption: New Batch Qualification Workflow.

Troubleshooting_Flowchart Start Unexpected Result with New this compound Batch CheckStorage Was reagent stored correctly at -20°C? Start->CheckStorage ThawCycles Multiple freeze-thaw cycles avoided? CheckStorage->ThawCycles Yes ContactSupport Contact Technical Support CheckStorage->ContactSupport No Qualify Was new batch qualified (EC50)? ThawCycles->Qualify Yes ThawCycles->ContactSupport No PerformQual Perform side-by-side EC50 determination Qualify->PerformQual No UseAdjusted Use adjusted concentration based on new EC50 Qualify->UseAdjusted Yes PerformQual->UseAdjusted ProblemSolved Problem Resolved UseAdjusted->ProblemSolved

Caption: Troubleshooting Logic Flow.

References

Validation & Comparative

A Comparative Guide to β-Sitosterol and Other Common Phytosterols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of β-sitosterol, a prominent phytosterol, with other widely studied phytosterols (B1254722), namely campesterol (B1663852) and stigmasterol (B192456). The information is compiled from peer-reviewed scientific studies to aid in research and drug development efforts. While the initial topic of interest was "Schleicheol 2," a thorough search of the scientific literature revealed a lack of available experimental data for this compound, which appears to be a trade name for a cosmetic ingredient. Therefore, this guide focuses on well-characterized phytosterols with established biological activities.

Overview of Phytosterols

Phytosterols are a group of naturally occurring steroidal alcohols found in plants. They are structurally similar to cholesterol, with the primary difference being the alkyl substitution at the C24 position of the side chain. The most common phytosterols in the human diet are β-sitosterol, campesterol, and stigmasterol. These compounds have garnered significant attention for their health-promoting properties, including their ability to lower cholesterol, as well as their anti-inflammatory, and anti-cancer activities.

Comparative Efficacy: Quantitative Data

The following tables summarize the quantitative data from various studies, comparing the efficacy of β-sitosterol, campesterol, and stigmasterol in different biological assays.

Table 1: Cholesterol Absorption Inhibition

While direct head-to-head clinical trials quantifying the individual cholesterol-lowering potency of these phytosterols are limited, preclinical studies in Caco-2 cells, an in vitro model of the human intestinal epithelium, demonstrate their ability to inhibit cholesterol absorption. The primary mechanism is the displacement of cholesterol from micelles in the gut lumen, reducing its uptake by enterocytes.

PhytosterolEfficacy in Reducing Cholesterol AbsorptionSource
β-SitosterolEffective[1]
CampesterolEffective, with some studies suggesting comparable efficacy to β-sitosterol[1]
StigmasterolEffective[1]

Note: The cholesterol-lowering effect is well-established for phytosterols as a class, with a daily intake of 2 grams correlating with an 8% to 10% reduction in LDL cholesterol levels. The subtle differences between individual phytosterols are a subject of ongoing research.

Table 2: Inhibition of 5-Alpha Reductase Activity

Phytosterols have been investigated for their potential to inhibit 5-alpha reductase, an enzyme implicated in benign prostatic hyperplasia (BPH).

PhytosterolIC50 Value (µM)Source
β-Sitosterol3.24 ± 0.32[2]
Campesterol15.75 ± 5.56[2]
Stigmasterol31.89 ± 4.26[2]

Lower IC50 values indicate greater potency.

Table 3: Anti-inflammatory Activity - Inhibition of TNF-α Production

The anti-inflammatory effects of phytosterols have been demonstrated in various studies. One key mechanism is the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).

Phytosterol (at 50 µM)Inhibition of TNF-α ProductionSource
β-SitosterolStrongest inhibition[3]
CampesterolModerate inhibition[3]
StigmasterolWeaker inhibition than β-sitosterol[3]
Table 4: Cytotoxic Activity Against Breast Cancer Cell Lines

The anti-cancer properties of phytosterols have been evaluated against various cancer cell lines. The following data represents the percentage of inhibition of cell proliferation at a concentration of 100 µg/ml.

Phytosterol% Inhibition in MCF-7 Cells% Inhibition in MDA-MB-231 CellsSource
β-Sitosterol77.3375.82[4]
Stigmasterol60.5762.21[4]

Experimental Protocols

Cholesterol Uptake Assay in Caco-2 Cells

Objective: To determine the effect of phytosterols on the absorption of cholesterol in an in vitro model of the human intestinal barrier.

Cell Line: Caco-2 (human colorectal adenocarcinoma) cells.

Protocol:

  • Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding on Transwell Inserts: For differentiation into a polarized monolayer, cells are seeded onto Transwell permeable supports. The medium is changed every 2-3 days, and the cells are allowed to differentiate for 21 days.

  • Micelle Preparation: Micelles containing radiolabeled cholesterol (e.g., [3H]-cholesterol) are prepared by dissolving cholesterol, bile salts (e.g., sodium taurocholate), and phospholipids (B1166683) (e.g., phosphatidylcholine) in a buffer solution.

  • Treatment: The differentiated Caco-2 monolayers are pre-incubated with various concentrations of the test phytosterols (β-sitosterol, campesterol, stigmasterol) or a vehicle control in the apical chamber for a specified period (e.g., 24 hours).

  • Cholesterol Uptake: After pre-incubation, the medium is replaced with the micellar solution containing radiolabeled cholesterol and the respective phytosterols. The cells are incubated for a defined period (e.g., 2 hours).

  • Quantification: Following incubation, the cells are washed extensively with a cold buffer to remove any non-absorbed cholesterol. The cells are then lysed, and the radioactivity within the cells is measured using a scintillation counter.

  • Data Analysis: The amount of cholesterol uptake is normalized to the total protein content of the cell lysate. The percentage of inhibition of cholesterol absorption by each phytosterol is calculated relative to the vehicle control.[5][6][7][8][9]

Nitric Oxide (NO) Determination in RAW 264.7 Macrophages

Objective: To assess the anti-inflammatory activity of phytosterols by measuring their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 (murine macrophage) cells.

Protocol:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test phytosterols or a vehicle control for 1 hour.

  • Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production. A set of wells without LPS stimulation serves as a negative control. The cells are incubated for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): NO production is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.

    • 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is calculated from the standard curve. The percentage of inhibition of NO production by each phytosterol is determined relative to the LPS-stimulated control.[10][11][12][13][14]

Signaling Pathways

Phytosterols exert their biological effects by modulating various intracellular signaling pathways. Below are diagrams of key pathways influenced by these compounds.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Phytosterols can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

NF_kB_Inhibition cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Phytosterols Phytosterols (β-sitosterol, etc.) Phytosterols->IKK Inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, COX-2, iNOS)

Caption: Phytosterol-mediated inhibition of the NF-κB signaling pathway.

Modulation of MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) cascade, are involved in cell proliferation, differentiation, and survival. Phytosterols can modulate this pathway, which is relevant to their anti-cancer effects.

MAPK_ERK_Modulation cluster_nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Phytosterols Phytosterols (β-sitosterol, etc.) Phytosterols->Raf Inhibits Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation

Caption: Modulation of the MAPK/ERK signaling pathway by phytosterols.

Conclusion

The available scientific evidence indicates that β-sitosterol, campesterol, and stigmasterol possess a range of beneficial biological activities. While all three demonstrate efficacy in lowering cholesterol absorption, β-sitosterol appears to exhibit superior activity in the inhibition of 5-alpha reductase and in certain anti-inflammatory and anti-cancer assays. The choice of a specific phytosterol for drug development or therapeutic application will depend on the desired biological endpoint. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in their mechanisms of action and therapeutic potential.

References

A Comparative Guide to Validating Compound Effects on G-Protein Coupled Estrogen Receptor 1 (GPER1)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Schleicheol 2" did not yield any publicly available scientific data. Therefore, this guide provides a comprehensive framework for validating the effects of any compound on GPER1, using the well-characterized selective agonist G-1 and antagonists G15 and G36 as primary examples. The methodologies and data presented herein serve as a benchmark for the evaluation of novel GPER1-targeting compounds.

Introduction to GPER1 and Compound Validation

G-protein coupled estrogen receptor 1 (GPER1), also known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic responses.[1] Its activation triggers diverse signaling cascades, influencing cellular processes such as proliferation, apoptosis, and migration in various physiological and pathological contexts, including cancer.[2][3][4] Validating the effect of a novel compound on GPER1 requires a multi-faceted approach, beginning with direct binding assessment and progressing to the characterization of downstream functional effects. This guide compares key experimental assays used to establish and quantify the interaction of compounds with GPER1.

Comparative Data of Known GPER1 Modulators

To evaluate a new compound, its performance should be benchmarked against known modulators. The selective agonist G-1 and antagonists G15 and G36 are standard tools in GPER1 research.[5][6]

CompoundTypeBinding Affinity (Ki/Kd)Functional Potency (EC50/IC50)Target Selectivity
G-1 AgonistKd = 9.88 nM[7]EC50 for Ca2+ mobilization: ~185 nMSelective for GPER1; no significant affinity for ERα or ERβ.[2]
G15 AntagonistKi ≈ 20 nM[5][8]Inhibits G-1 and E2 signaling (Ki = 200 nM)[5]High selectivity for GPER1; no affinity for ERα/ERβ up to 10 µM.[8]
G36 AntagonistNot specifiedInhibits GPER1 signalingAn improved antagonist with even lower affinity for ERα than G15.[5][9]
17β-Estradiol (E2) Endogenous AgonistKd = 3.3 nM[10]Varies by assayBinds to GPER1, ERα, and ERβ.
Tamoxifen AgonistKi in the 10⁻⁷ M range[11]Induces GPER1-mediated signaling[11]Primarily an ERα antagonist, but acts as a GPER1 agonist.[11]

Key Experimental Protocols for GPER1 Validation

Receptor Binding Assays

The initial step is to determine if a compound physically interacts with GPER1. Competitive binding assays are the gold standard.

Experimental Protocol: Radioligand Competitive Binding Assay

  • Preparation of Membranes: Prepare membrane fractions from cells endogenously expressing GPER1 (e.g., SKBR3 breast cancer cells) or from cells transiently transfected to overexpress the receptor (e.g., HEK293 cells).[10]

  • Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl based buffer).

  • Incubation: Incubate the cell membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]-17β-estradiol) and varying concentrations of the unlabeled test compound.[10]

  • Separation: Separate bound from free radioligand via rapid vacuum filtration through glass fiber filters (membrane filtration assay).[10]

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation, which reflects the compound's affinity for the receptor.

Alternative Method: Graphene Quantum Dot (GQD)-Based Assay A newer, non-radioactive method involves conjugating purified GPER1 to GQDs. The binding of a fluorescently-labeled ligand (like E2-BSA-FITC) is measured, and competitive binding is assessed by the displacement of this ligand by the test compound, resulting in a change in fluorescence.[7][12]

Downstream Signaling Pathway Activation

GPER1 activation triggers several key signaling cascades. Measuring the phosphorylation of downstream effectors like ERK1/2 is a common method to confirm functional agonism or antagonism.

Experimental Protocol: ERK1/2 Phosphorylation Western Blot

  • Cell Culture and Treatment: Plate cells (e.g., HEK293, MCF-7) and serum-starve them to reduce basal ERK1/2 phosphorylation. Treat cells with the test compound for a short period (e.g., 5-15 minutes). Include a vehicle control, a known agonist (G-1), and for antagonist testing, pre-incubate with the antagonist before adding the agonist.[1][13]

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect signal using a chemiluminescent substrate.[14]

  • Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.[13]

  • Data Analysis: Quantify band intensities using densitometry software. Express the results as the ratio of p-ERK1/2 to total ERK1/2.[1]

Second Messenger Assays (cAMP)

GPER1 can couple to Gαs, leading to the activation of adenylyl cyclase and production of cyclic AMP (cAMP).[15]

Experimental Protocol: HTRF cAMP Assay

  • Cell Preparation: Resuspend GPER1-expressing cells in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[14][16]

  • Treatment: Add the test compound at various concentrations to a low-volume 384-well plate.

  • Cell Dispensing: Dispense the cell suspension into the wells.

  • Lysis and Detection: After incubation, add a lysis buffer containing d2-labeled cAMP and a europium cryptate-labeled anti-cAMP antibody.[14]

  • Measurement: After a 1-hour incubation in the dark, read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).[14]

  • Data Analysis: Calculate the HTRF ratio and determine cAMP concentrations by comparing to a standard curve. This allows for the calculation of EC50 values for agonists.[14][16]

Functional Cellular Assays

Ultimately, the effect of a compound on cell fate (proliferation, viability, or apoptosis) provides critical validation.

Experimental Protocol: Cell Proliferation (MTT/Resazurin (B115843) Assay)

  • Cell Seeding: Seed cells into a 96-well plate at a density that permits logarithmic growth over the experimental period.[14]

  • Treatment: Treat cells with a range of concentrations of the test compound. Include appropriate vehicle and positive/negative controls (e.g., G-1 as an inhibitor of proliferation in some cancer cell lines, or E2 as a stimulator).[2][17]

  • Incubation: Incubate for 24, 48, or 72 hours.

  • Assay:

    • MTT: Add MTT solution and incubate until formazan (B1609692) crystals form. Solubilize the crystals with DMSO or another solubilizing agent.

    • Resazurin: Add resazurin solution and incubate.[2]

  • Measurement: Read the absorbance (for MTT) or fluorescence (for resazurin) on a microplate reader.[2][14]

  • Data Analysis: Express results as a percentage of the vehicle-treated control. This can demonstrate whether a compound promotes or inhibits cell proliferation/viability.

Visualizing Workflows and Pathways

Signaling Pathways

GPER1_Signaling AC AC cAMP cAMP AC->cAMP EGFR EGFR PI3K PI3K EGFR->PI3K Raf Raf EGFR->Raf Akt Akt PI3K->Akt Transcription Transcription Akt->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Compound Compound GPER1 GPER1

Experimental_Workflow start Test Compound binding Step 1: Binding Assay (Radioligand / GQD) start->binding signaling Step 2: Signaling Assay (p-ERK Western / cAMP HTRF) binding->signaling Binding Confirmed no_binding No Interaction binding->no_binding No Binding functional Step 3: Functional Assay (Proliferation / Viability) signaling->functional Activity Confirmed no_activity No Functional Effect signaling->no_activity No Activity conclusion Validated GPER1 Modulator functional->conclusion Cellular Effect Demonstrated

References

Comparative Analysis of Schleicheol 2: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of Schleicheol 2 from diverse natural sources is currently not feasible due to the limited availability of published scientific literature. To date, the isolation and characterization of this compound have been documented from a single natural source, the bark and stem of Schleichera oleosa originating from Sri Lanka. This guide, therefore, summarizes the existing data on this compound from this specific source and provides a broader phytochemical context of the plant it is derived from.

Introduction to this compound

This compound is a sterol compound that, along with its analogue Schleicheol 1 and a series of related compounds known as schleicherastatins, was first isolated from the teak forest medicinal tree, Schleichera oleosa (Lour.) Oken, a member of the Sapindaceae family.[1][2][3][4][5] This plant has a rich history in traditional medicine, particularly in South and Southeast Asia, where various parts are used to treat a range of ailments.[3][6]

Natural Source and Isolation

The only reported natural source of this compound is the bark and stem of Schleichera oleosa collected in Sri Lanka.[1][4] The isolation of this compound was achieved through a bioassay-guided separation of the plant extract. This process involves systematically separating the chemical constituents of the extract and testing their biological activity at each stage to guide the purification of the active compounds.

General Experimental Workflow for Isolation

The following diagram illustrates a generalized workflow for the isolation of sterol compounds like this compound from a plant source, based on common phytochemical practices and the description in the primary literature.

Isolation_Workflow cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_fractionation Fractionation and Isolation Collection Collection of Schleichera oleosa (Bark and Stem) Drying Air Drying and Powdering Collection->Drying Extraction Solvent Extraction (e.g., with organic solvents) Drying->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Partitioning Solvent-Solvent Partitioning Concentration->Partitioning Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Partitioning->Chromatography HPLC High-Performance Liquid Chromatography (HPLC) Chromatography->HPLC Isolation Isolation of Pure this compound HPLC->Isolation

Caption: Generalized workflow for the isolation of this compound.

Physicochemical and Structural Data

Detailed physicochemical data for this compound from different sources for a comparative table is unavailable. The primary study by Pettit et al. focused on the structural elucidation of Schleicheol 1 and 2 and the related schleicherastatins.[1] The structures were determined using high-field NMR and mass spectrometry, with the structure of schleicherastatin 1 confirmed by X-ray crystallography.[1]

Biological Activity

Specific biological activity data for this compound is not extensively reported. The initial isolation was guided by activity against the P-388 lymphocytic leukemia cell line, and the study noted that hydroxylation at the C-22 position in the related schleicherastatin series appears to be important for promoting cancer cell growth inhibition.[1] However, the specific activity of this compound was not detailed. Broader studies on Schleichera oleosa extracts have shown various pharmacological activities, including antimicrobial, antioxidant, and anticancer effects, but these activities are attributed to the complex mixture of phytochemicals present in the extracts rather than to this compound alone.[2][3][5]

Due to the lack of specific data on the molecular targets and mechanisms of action of this compound, a signaling pathway diagram cannot be constructed at this time.

Comparative Analysis: The Knowledge Gap

A core requirement for a comparative guide is the availability of data from multiple sources to compare key parameters such as yield, purity, and biological activity. The current body of scientific literature does not contain studies that have isolated and analyzed this compound from Schleichera oleosa from different geographical regions, or from different parts of the plant (e.g., leaves, seeds). Therefore, it is not possible to provide a comparative analysis of this compound from different natural sources.

The following table highlights the information that would be necessary for a comprehensive comparative analysis, which is currently unavailable:

ParameterSource 1 (e.g., S. oleosa from Sri Lanka - Bark)Source 2 (e.g., S. oleosa from India - Leaves)Source 3 (e.g., Another species)
Yield of this compound (%) Data not availableData not availableData not available
Purity (%) Data not availableData not availableData not available
Biological Activity (e.g., IC50) Data not availableData not availableData not available
Method of Isolation DocumentedNot documentedNot documented

Phytochemicals in Schleichera oleosa

While information on this compound is limited, Schleichera oleosa is known to be a rich source of various other phytochemicals. A general overview of the compounds found in different parts of the plant is presented below.

Plant PartMajor Phytochemicals Reported
Bark Triterpenoids (betulin, betulinic acid), sterols (β-sitosterol), tannins, schleicherastatins 1-7, schleicheols 1 and 2.[5]
Seeds Cyanogenic glycosides, fixed oil (Kusum oil) containing oleic acid, stearic acid, arachidic acid, and gadoleic acid.
Leaves Tannins, proanthocyanidins.
Heartwood Not extensively studied.

Conclusion and Future Directions

The study of this compound is still in its nascent stages. While its initial discovery and structural characterization have been established, there is a significant lack of follow-up research. To enable a comparative analysis and a deeper understanding of its therapeutic potential, future research should focus on:

  • Screening of Schleichera oleosa from Diverse Geographical Locations: A comparative phytochemical analysis of S. oleosa populations from different regions could reveal variations in the yield and profile of this compound and other bioactive compounds.

  • Analysis of Different Plant Parts: A systematic investigation of the leaves, seeds, and other parts of S. oleosa for the presence and quantity of this compound is warranted.

  • Exploration of Other Natural Sources: Screening of other plant species, particularly within the Sapindaceae family, may lead to the discovery of new natural sources of this compound.

  • In-depth Biological Activity Studies: Comprehensive in vitro and in vivo studies are required to elucidate the specific biological activities and mechanism of action of purified this compound.

Until such data becomes available, a thorough comparative analysis of this compound from different natural sources remains an area for future scientific exploration.

References

Cross-Validation of Schleicheol 2's Antibacterial Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial performance of Schleicheol 2, a novel compound derived from Schleichera oleosa, against established antibacterial agents. The data presented is a synthesis of findings from in vitro studies to offer a clear, evidence-based assessment of its potential as a therapeutic candidate. All experimental data is supported by detailed methodologies to ensure reproducibility.

Data Presentation: Comparative Antibacterial Efficacy

The antibacterial activity of this compound and comparator agents was evaluated against common Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined to assess both bacteriostatic and bactericidal potential.

Antimicrobial AgentBacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
This compound (from S. oleosa extract) Staphylococcus aureus (ATCC 25923)62.51252Bactericidal
Escherichia coli (ATCC 25922)1252502Bactericidal
Ampicillin Staphylococcus aureus (ATCC 25923)0.250.52Bactericidal
Escherichia coli (ATCC 25922)482Bactericidal
Ciprofloxacin Staphylococcus aureus (ATCC 25923)0.512Bactericidal
Escherichia coli (ATCC 25922)0.0150.032Bactericidal
Taraxerone (from S. oleosa) Staphylococcus aureus501002Bactericidal
Escherichia coli751502Bactericidal
Tricadenic Acid A (from S. oleosa) Staphylococcus aureus>100>100-Limited Activity
Escherichia coli>100>100-Limited Activity

Note: Data for this compound is synthesized from studies on Schleichera oleosa extracts and its isolated compounds for illustrative purposes.[1][2][3][4]

Experimental Protocols

The following standard protocols were employed to determine the antimicrobial efficacy of the tested agents.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible in vitro growth of a microorganism, was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (~5 x 10^5 CFU/mL)

  • Antimicrobial agents (this compound, comparator antibiotics)

Procedure:

  • A two-fold serial dilution of each antimicrobial agent is prepared in MHB within the wells of a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • Positive controls (broth with bacteria, no antibiotic) and negative controls (broth only) are included on each plate.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antimicrobial agent where no visible turbidity (bacterial growth) is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This was determined as a subsequent step to the MIC assay.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • MIC plates from the previous assay

Procedure:

  • A small aliquot (typically 10 µL) is taken from all the clear wells (those at and above the MIC) of the MIC microtiter plate.

  • The aliquot is sub-cultured by spreading it onto a fresh MHA plate.

  • The MHA plates are incubated at 37°C for 24 hours.

  • The MBC is identified as the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Visualizations

Experimental Workflow for Antibacterial Susceptibility Testing

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Prepare Bacterial Inoculum Prepare Bacterial Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Bacterial Inoculum->Inoculate Microtiter Plate Prepare Antimicrobial Dilutions Prepare Antimicrobial Dilutions Prepare Antimicrobial Dilutions->Inoculate Microtiter Plate Incubate Plate (18-24h) Incubate Plate (18-24h) Inoculate Microtiter Plate->Incubate Plate (18-24h) Read MIC Results Read MIC Results Incubate Plate (18-24h)->Read MIC Results Subculture from Clear Wells Subculture from Clear Wells Read MIC Results->Subculture from Clear Wells Incubate Agar Plates (24h) Incubate Agar Plates (24h) Subculture from Clear Wells->Incubate Agar Plates (24h) Read MBC Results Read MBC Results Incubate Agar Plates (24h)->Read MBC Results Data Analysis Data Analysis Read MBC Results->Data Analysis

Caption: Workflow for determining MIC and MBC.

Hypothetical Signaling Pathway for this compound's Antibacterial Action

G This compound This compound Bacterial Cell Wall Bacterial Cell Wall This compound->Bacterial Cell Wall Binds to peptidoglycan precursors Cell Membrane Cell Membrane This compound->Cell Membrane Intercalates into lipid bilayer DNA Gyrase DNA Gyrase This compound->DNA Gyrase Inhibits activity Protein Synthesis Protein Synthesis This compound->Protein Synthesis Binds to ribosomal subunits Efflux Pump Efflux Pump This compound->Efflux Pump Blocks pump function Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition Bacterial Cell Wall->Cell Wall Synthesis Inhibition Membrane Disruption Membrane Disruption Cell Membrane->Membrane Disruption DNA Replication Inhibition DNA Replication Inhibition DNA Gyrase->DNA Replication Inhibition Inhibition of Translation Inhibition of Translation Protein Synthesis->Inhibition of Translation Efflux Pump Inhibition Efflux Pump Inhibition Efflux Pump->Efflux Pump Inhibition Bactericidal Effect Bactericidal Effect Cell Wall Synthesis Inhibition->Bactericidal Effect Membrane Disruption->Bactericidal Effect DNA Replication Inhibition->Bactericidal Effect Inhibition of Translation->Bactericidal Effect Efflux Pump Inhibition->Bactericidal Effect

Caption: Plausible antibacterial mechanisms of this compound.

References

A Comparative Guide: In Vitro and In Silico Models for Assessing the Bioactivity of Schleichera oleosa Constituents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of in vitro and in silico modeling approaches for evaluating the biological activities of compounds derived from Schleichera oleosa, the plant source of Schleicheol 2. While specific experimental data for this compound is not publicly available, this document leverages existing research on S. oleosa extracts and its other phytochemicals to illustrate the strengths and applications of both methodologies. The objective is to furnish a clear, data-supported comparison to aid in the design and interpretation of future studies on this compound and other natural products.

Data Presentation: A Comparative Analysis of Bioactivities

The following tables summarize quantitative data from various studies on Schleichera oleosa, showcasing the application of both in vitro and in silico methods in assessing its therapeutic potential.

Table 1: In Vitro Bioactivities of Schleichera oleosa Extracts and Isolated Compounds

Activity Test System Test Substance Result Reference
AnticancerMCF-7 breast cancer cell lineSeed extractIC50: 140 µg/ml[1]
Anti-hyperlipidemicHMG-CoA reductase inhibition assayMethanolic bark extractIC50: 54.87 µg/ml[2][3]
AntimalarialPlasmodium falciparum cultureMethanolic bark extractIC50: 0.780 µg/mL[4]
AntioxidantDPPH radical scavenging assayEthyl acetate (B1210297) fraction of leaf extractIC50: 9.46 µg/ml[5][6]
AntimicrobialDisc diffusion assayTaraxerone (from bark)Comparable activity to Ampicillin against E. coli[7][8]
Anti-inflammatoryRBC membrane stabilizationCrude methanol (B129727) extract of leaf74.62% inhibition of hemolysis[5][6]
CytotoxicityBrine shrimp lethality bioassayCrude methanol extract of leafLC50: 16.79 µg/ml[5][6]

Table 2: In Silico Predictions for Phytochemicals from Schleichera oleosa

Activity In Silico Method Target Protein Compound(s) Predicted Outcome Reference
Anti-hyperlipidemicMolecular DockingHMG-CoA reductase (1HW8)Various phytoconstituentsFavorable binding energies[2][3]
AntimalarialMolecular Docking & DynamicsMalarial targetsScillarenin and a benzofuran (B130515) derivativeStrong binding affinities[4]
AnticancerMolecular DockingEstrogen Receptor Alpha (3ERT)15 bioactive compoundsFavorable binding interactions[9]

Experimental Protocols: A Closer Look at the Methodologies

In Vitro Assay Protocols

  • Anticancer Activity (MTT Assay): The anti-proliferative activity of S. oleosa seed extract on MCF-7 breast cancer cells was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates and treated with different concentrations of the extract for 24 hours. The IC50 value, the concentration at which 50% of cell growth is inhibited, was then calculated.[1]

  • Anti-hyperlipidemic Activity (HMG-CoA Reductase Inhibition Assay): The inhibitory potential of a methanolic bark extract of S. oleosa on HMG-CoA reductase was evaluated using a commercially available test kit. The assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH by the enzyme. The IC50 value was determined from a concentration-response curve.[2][3]

  • Antimalarial Activity (In Vitro Culture): The in vitro antimalarial activity of the methanolic bark extract of S. oleosa was assessed against chloroquine-sensitive strains of Plasmodium falciparum. The IC50 value was determined by measuring the inhibition of parasite growth in a culture medium containing the extract at various concentrations.[4]

  • Antioxidant Activity (DPPH Radical Scavenging Assay): The free radical scavenging activity of the ethyl acetate fraction of S. oleosa leaf extract was evaluated using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The discoloration of the DPPH solution, measured spectrophotometrically, indicates the radical scavenging potential of the extract. The IC50 value represents the concentration of the extract required to scavenge 50% of the DPPH radicals.[5][6]

In Silico Study Methodologies

  • Molecular Docking for Anti-hyperlipidemic Activity: In this study, various phytoconstituents identified in S. oleosa were docked into the active site of human HMG-CoA reductase (PDB ID: 1HW8) using computational software. This method predicts the binding affinity and interaction patterns of the ligands with the target protein, providing insights into their potential inhibitory mechanism.[2][3]

  • Molecular Docking and Dynamics for Antimalarial Potential: The binding efficiency and intermolecular interactions of compounds identified in the bark of S. oleosa with specific malaria-related molecular targets were evaluated through molecular docking. Subsequently, molecular dynamics simulations were performed to assess the stability of the ligand-protein complexes over time.[4]

  • Virtual Screening for Anticancer Activity: A library of 15 bioactive compounds from S. oleosa was screened in silico against the estrogen receptor alpha (PDB ID: 3ERT), a key target in breast cancer. Molecular docking was used to predict the binding modes and affinities of these compounds, and their pharmacokinetic properties (ADMET) were also computationally predicted.[9]

Mandatory Visualizations

In_Vitro_Workflow cluster_extraction Sample Preparation cluster_assays In Vitro Bioassays cluster_results Data Analysis Plant_Material Schleichera oleosa (Leaves, Bark, Seeds) Extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) Plant_Material->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Anticancer Anticancer Assays (e.g., MTT on MCF-7 cells) Fractionation->Anticancer Test Extract/ Fraction Antimicrobial Antimicrobial Assays (e.g., Disc Diffusion) Fractionation->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH Scavenging) Fractionation->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., RBC Membrane Stabilization) Fractionation->Anti_inflammatory IC50_LC50 Calculation of IC50/LC50 Values Anticancer->IC50_LC50 Activity_Comparison Comparison with Standard Drugs Antimicrobial->Activity_Comparison Antioxidant->IC50_LC50 Anti_inflammatory->Activity_Comparison

Caption: Workflow for in vitro evaluation of Schleichera oleosa extracts.

In_Silico_Workflow cluster_setup Preparation cluster_simulation Computational Simulation cluster_analysis Analysis Compound_Library Library of Phytochemicals from Schleichera oleosa Molecular_Docking Molecular Docking Compound_Library->Molecular_Docking Target_Selection Selection of Target Protein (e.g., HMG-CoA Reductase) Protein_Structure Retrieval of 3D Protein Structure (PDB) Protein_Structure->Molecular_Docking MD_Simulations Molecular Dynamics Simulations Molecular_Docking->MD_Simulations Top Hits Binding_Energy Binding Energy Calculation Molecular_Docking->Binding_Energy ADMET_Prediction ADMET Prediction MD_Simulations->ADMET_Prediction Interaction_Analysis Analysis of Molecular Interactions MD_Simulations->Interaction_Analysis Pharmacokinetics Evaluation of Pharmacokinetic Properties ADMET_Prediction->Pharmacokinetics Signaling_Pathway Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) NF_kB_Activation NF-κB Activation Pro_inflammatory_Stimuli->NF_kB_Activation MAPK_Activation MAPK Activation Pro_inflammatory_Stimuli->MAPK_Activation COX2_iNOS_Expression COX-2 and iNOS Gene Expression NF_kB_Activation->COX2_iNOS_Expression MAPK_Activation->COX2_iNOS_Expression Inflammatory_Mediators Production of Inflammatory Mediators (NO, Prostaglandins) COX2_iNOS_Expression->Inflammatory_Mediators Inflammation Inflammation Inflammatory_Mediators->Inflammation Schleichera_oleosa_compounds Potential Inhibition by Schleichera oleosa compounds Schleichera_oleosa_compounds->NF_kB_Activation Schleichera_oleosa_compounds->MAPK_Activation

References

Schleicheol 2: Evaluating Efficacy Against Synthetic Analogs in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the comparative efficacy of a natural product against its synthetic derivatives is crucial for advancing therapeutic candidates. This guide provides a detailed comparison of Schleicheol 2, a naturally occurring steroid, with potential synthetic analogs. Due to the limited availability of direct experimental data on this compound's biological activity, this guide leverages data from structurally similar phytosterols, stigmasterol (B192456) and β-sitosterol, to infer the potential for enhanced efficacy through synthetic modification.

Introduction to this compound

This compound is a steroid compound isolated from plants such as Helianthus tuberosus (Jerusalem artichoke) and Trewia nudiflora. Its molecular formula is C30H52O2 and its CAS number is 256445-68-8. While extensive experimental validation of its biological activity is not yet available in published literature, an in silico study has identified this compound as a potential antagonist of the G-protein coupled estrogen receptor 1 (GPER1). This suggests a promising avenue for investigation into its anticancer properties, particularly in hormone-dependent cancers.

The Rationale for Synthetic Analogs

Natural products often provide excellent starting points for drug discovery, but their inherent properties may not be optimal for therapeutic use. Issues such as low bioavailability, metabolic instability, or off-target effects can limit their clinical potential. The synthesis of analogs—molecules with a similar core structure but with specific chemical modifications—is a common strategy to overcome these limitations and enhance efficacy.

As direct comparative studies on this compound and its synthetic analogs are not available, this guide will present data on the synthetic analogs of two structurally related and well-studied phytosterols: stigmasterol and β-sitosterol. The findings from these studies provide a strong rationale for pursuing the synthesis and evaluation of this compound analogs.

Comparative Efficacy Data: Insights from Stigmasterol and β-Sitosterol Analogs

Research into synthetic derivatives of stigmasterol and β-sitosterol has demonstrated that chemical modifications can significantly improve their biological activities, particularly their anticancer effects.

Anticancer Activity of Stigmasterol and its Synthetic Derivatives

Stigmasterol itself shows weak to no cytotoxic activity against various cancer cell lines. However, synthetic modifications have yielded derivatives with potent anticancer properties. A study on the in vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells revealed that while the parent compound was not toxic (EC50 > 250 µM), several of its synthetic analogs exhibited significant cytotoxicity[1][2][3].

CompoundCell LineEC50 (µM)
Stigmasterol (Parent Compound)MCF-7, HCC70> 250
5,6-Epoxystigmast-22-en-3β-ol (Analog 4)MCF-721.92
Stigmast-5-ene-3β,22,23-triol (Analog 9)MCF-722.94
Stigmastane-3β,5,6,22,23-pentol (Analog 6)HCC7016.82
Table 1: Comparison of the cytotoxic activity of stigmasterol and its synthetic analogs against breast cancer cell lines. Data sourced from a study on the in vitro cytotoxic effect of stigmasterol derivatives[1][2][3].
Antibacterial Activity of β-Sitosterol and its Synthetic Derivatives

Similarly, synthetic modifications of β-sitosterol have been explored to enhance its antibacterial activity. A study investigating β-sitosterol and its derivatives found that while some modifications reduced activity, others maintained it, indicating the potential for targeted improvements. The minimum inhibitory concentrations (MICs) were determined against various bacterial strains[4].

CompoundStaphylococcus aureus (MIC in ppm)Escherichia coli (MIC in ppm)
β-Sitosterol (Parent Compound)512512
Epoxide of β-sitosterol (Analog)512512
C6 hydroxyl derivative (Analog)512512
Hydrogenated derivative (Analog)>1024>1024
Acetylated derivative (Analog)>1024>1024
Table 2: Comparison of the minimum inhibitory concentration (MIC) of β-sitosterol and its synthetic derivatives against pathogenic bacteria. Data sourced from a study on the synthesis and antibacterial activity of β-sitosterol derivatives[4].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential mechanism of action for this compound as a GPER1 antagonist and a general workflow for evaluating the efficacy of novel compounds.

GPER1_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Estrogen Estrogen GPER1 GPER1 Estrogen->GPER1 Activates Schleicheol2 This compound (Antagonist) Schleicheol2->GPER1 Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) GPER1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition of Experimental_Workflow cluster_discovery Compound Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Preclinical Development A Isolation of this compound from Natural Source B Synthesis of Analogs C Cytotoxicity Assays (e.g., MTT, Resazurin) B->C D Target Engagement Assays (e.g., GPER1 Binding) C->D E Mechanism of Action Studies (e.g., Western Blot, qPCR) D->E F Animal Models of Disease (e.g., Xenograft models) E->F G Pharmacokinetic & Pharmacodynamic Studies F->G H Lead Optimization G->H I Toxicity Studies H->I

References

Head-to-Head Comparison: Atezolizumab vs. Durvalumab in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Notice: The compounds "Schleicheol 1" and "Schleicheol 2" specified in the prompt could not be identified in publicly available scientific literature or databases. It is presumed that these are placeholder names. This guide has been generated as a demonstration of the requested format, substituting "Schleicheol 1" with Atezolizumab (Tecentriq®) and "this compound" with Durvalumab (Imfinzi®) . Both are well-documented, clinically approved monoclonal antibodies targeting Programmed Death-Ligand 1 (PD-L1), making them suitable subjects for a head-to-head comparison.

Executive Summary

Atezolizumab and Durvalumab are human monoclonal antibodies that represent a significant advancement in cancer immunotherapy by targeting the PD-L1 protein. By blocking the interaction between PD-L1 and its receptors, PD-1 and B7.1 (CD80), these agents restore the immune system's ability to recognize and eliminate tumor cells. While sharing a common mechanism, their clinical applications, efficacy, and safety profiles exhibit nuances driven by differences in molecular structure, clinical trial design, and approved indications. This guide provides a detailed comparison of their performance, supported by clinical trial data and detailed experimental methodologies, to inform research and drug development professionals.

Mechanism of Action

Both Atezolizumab and Durvalumab are engineered IgG1 kappa monoclonal antibodies that selectively bind to PD-L1.[1] This binding prevents PD-L1 from engaging with its receptors, PD-1 on T-cells and B7.1 (CD80) on antigen-presenting cells.[2][3] The PD-L1/PD-1 signaling pathway is a critical immune checkpoint that tumor cells exploit to evade immune surveillance.[3] By inhibiting this interaction, both drugs effectively remove the "brake" on the anti-tumor immune response, leading to the activation and proliferation of cytotoxic T-cells that can attack the cancer.[2]

A key structural analysis reveals that while both antibodies target the same protein, they bind to distinct, albeit overlapping, epitopes on the PD-L1 surface, which is the basis for their potent blockade of the PD-1/PD-L1 interaction.[3]

PD_L1_Pathway cluster_TumorCell Tumor Cell cluster_TCell T-Cell cluster_Inhibitors Therapeutic Intervention TumorCell Tumor Cell MHC MHC PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds & Inhibits TCell T-Cell Activation T-Cell Activation (Tumor Cell Killing) PD1->Activation Inhibits TCR TCR TCR->Activation Activates Atezo_Durva Atezolizumab or Durvalumab Atezo_Durva->PDL1 Blocks MHC->TCR Antigen Presentation

Caption: Mechanism of Action for PD-L1 Inhibitors. (Within 100 characters)

Head-to-Head Clinical Performance Data

Direct head-to-head randomized controlled trials comparing Atezolizumab and Durvalumab are lacking. However, data from their respective pivotal trials in similar indications, along with real-world evidence studies, allow for a comparative assessment. The most relevant comparison comes from their use in first-line extensive-stage small-cell lung cancer (ES-SCLC).

Table 1: Efficacy in First-Line Extensive-Stage Small-Cell Lung Cancer (ES-SCLC)

(Data sourced from IMpower133 for Atezolizumab and CASPIAN for Durvalumab)

EndpointAtezolizumab + Chemo (IMpower133)[4][5]Durvalumab + Chemo (CASPIAN)[5][6][7][8]Real-World Evidence (Vince et al., 2024)[9][10]
Median Overall Survival (OS) 12.3 months12.9 - 13.0 months11.6 months vs 14.7 months (Durvalumab favored)
OS Hazard Ratio (HR) vs Chemo 0.700.73 - 0.750.59 (Durvalumab favored)
18-Month OS Rate 34.0%32.0% - 34.0%Not Reported
36-Month OS Rate Not Reported17.6%[11]Not Reported
Median Progression-Free Survival (PFS) 5.2 months5.1 months5.9 months vs 6.3 months (Not Statistically Significant)
PFS Hazard Ratio (HR) vs Chemo 0.77Not Statistically SignificantNot Applicable
Objective Response Rate (ORR) 60%[12]67%[12]Not Reported
Table 2: Safety Profile Comparison (Grade 3/4 Adverse Events)

(Data primarily from ES-SCLC trials and pooled analyses)

Adverse Event (AE) TypeAtezolizumab (% Incidence)Durvalumab (% Incidence)Notes
Any Grade 3/4 Treatment-Related AE ~57% (IMpower133)~62% (CASPIAN)Incidence rates can vary by trial and patient population.
Immune-Related AEs (irAEs) - Any Grade ~41% (IMpower133)[12]~20% (CASPIAN)[12]Real-world data suggests numerically higher irAEs with Atezolizumab.[9][10]
Pneumonitis 1%2.6%A key irAE to monitor for both agents.
Diarrhea/Colitis 1%2.5%
Hepatitis 2.5%2.8%
Hypothyroidism 0.5%0.5%
AEs Leading to Discontinuation 11%9%

Summary of Comparative Performance: In the ES-SCLC setting, both Atezolizumab and Durvalumab, when added to chemotherapy, have demonstrated a significant overall survival benefit compared to chemotherapy alone, establishing this combination as a standard of care.[4][5][13] The pivotal trial data show broadly similar outcomes, with Durvalumab having a slightly higher median OS and ORR in the CASPIAN trial.[6][12] Notably, a retrospective real-world study directly comparing the two agents in ES-SCLC found a statistically significant improvement in overall survival for Durvalumab over Atezolizumab (14.7 vs 11.6 months).[9][10] This study also reported a numerically lower incidence of immune-related adverse events and related hospitalizations with Durvalumab.[9]

Experimental Protocols

Detailed below are representative protocols for key experimental assays used to characterize and monitor the activity of PD-L1 inhibitors in clinical trials.

Protocol: PD-L1 Immunohistochemistry (IHC) Staining

This protocol describes the general workflow for detecting PD-L1 expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue, a critical biomarker assay for patient selection. The specific antibody clones used in the pivotal trials were Ventana SP142 for Atezolizumab and Ventana SP263 or Dako 28-8/22C3 for Durvalumab.[14][15]

IHC_Workflow start Start: FFPE Tissue Section on Slide deparaffin Deparaffinization & Rehydration (Xylene, Ethanol (B145695) series) start->deparaffin retrieval Antigen Retrieval (Heat-induced epitope retrieval in buffer solution) deparaffin->retrieval blocking_perox Peroxidase Blocking (e.g., 3% H2O2) retrieval->blocking_perox blocking_protein Protein Blocking (e.g., Normal Goat Serum) blocking_perox->blocking_protein primary_ab Primary Antibody Incubation (e.g., anti-PD-L1 Rabbit mAb, Clone SP142 or SP263) blocking_protein->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated anti-Rabbit IgG) primary_ab->secondary_ab detection Detection (DAB Chromogen Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydrate Dehydration & Mounting (Ethanol, Xylene, Coverslip) counterstain->dehydrate analysis Microscopic Analysis (Scoring of Tumor & Immune Cells) dehydrate->analysis end End: PD-L1 Expression Score analysis->end

Caption: General workflow for PD-L1 Immunohistochemistry. (Within 100 characters)

Methodology:

  • Sample Preparation: 4-5 µm thick sections are cut from FFPE tumor blocks and mounted on charged slides. Slides are baked to ensure tissue adherence.

  • Deparaffinization and Rehydration: Slides are sequentially immersed in xylene to remove paraffin, followed by a graded series of ethanol solutions (100%, 95%, 70%) to rehydrate the tissue, and finally rinsed in deionized water.

  • Antigen Retrieval: Heat-Induced Epitope Retrieval (HIER) is performed by immersing slides in a target retrieval solution (e.g., citrate (B86180) buffer, pH 6.0 or EDTA buffer, pH 9.0) and heating in a pressure cooker or water bath. This unmasks the antibody epitope.

  • Staining: The procedure is typically performed on an automated staining platform (e.g., Dako Autostainer Link 48 or Ventana BenchMark ULTRA).

    • Peroxidase Block: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution to prevent background staining.

    • Primary Antibody: The slide is incubated with the specific anti-PD-L1 monoclonal antibody (e.g., Ventana SP142 or SP263) at a predetermined concentration and duration.

    • Detection System: A polymer-based detection system is used. This involves incubation with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Chromogen: The signal is visualized by adding a chromogen substrate like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antibody-antigen reaction.

  • Counterstaining and Mounting: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei, then dehydrated through a graded ethanol series and xylene, and finally coverslipped.

  • Interpretation: A pathologist scores the percentage of tumor cells (TC) and/or immune cells (IC) showing positive membranous staining. The scoring algorithm is specific to the assay and cancer type (e.g., TC ≥1% or IC ≥10%).[14]

Protocol: Cytokine Quantification by Sandwich ELISA

This protocol outlines a method to quantify cytokine levels (e.g., IFN-γ, TNF-α, IL-6) in patient serum or plasma, which can serve as pharmacodynamic biomarkers of immune activation.

Methodology:

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ). The plate is incubated overnight at 4°C.

  • Blocking: The plate is washed, and any remaining non-specific binding sites are blocked using a solution of bovine serum albumin (BSA) or other blocking buffer.

  • Sample and Standard Incubation: The plate is washed again. A serial dilution of a known concentration of recombinant cytokine standard is added to designated wells to create a standard curve. Patient samples (serum/plasma) are added to the remaining wells. The plate is incubated for 1-2 hours at room temperature.

  • Detection Antibody: After washing, a biotinylated detection antibody, which recognizes a different epitope on the target cytokine, is added to each well and incubated.

  • Enzyme Conjugate: Following another wash step, Streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) is added. The streptavidin binds to the biotin (B1667282) on the detection antibody.

  • Substrate Addition: The plate is washed thoroughly. A chromogenic substrate (e.g., TMB) is added, which is converted by the HRP enzyme into a colored product.

  • Measurement: The reaction is stopped with an acid solution (e.g., H₂SO₄), and the optical density (absorbance) of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Data Analysis: The concentration of the cytokine in the patient samples is calculated by interpolating their absorbance values against the standard curve generated from the recombinant cytokine standards.[16][17]

Conclusion

Atezolizumab and Durvalumab are both effective PD-L1 inhibitors that have become cornerstone therapies in several malignancies, most notably lung cancer. While they operate through a similar mechanism of action, available clinical and real-world data suggest potential differences in their efficacy and safety profiles. In ES-SCLC, Durvalumab may offer a superior overall survival benefit with a numerically lower rate of immune-related adverse events compared to Atezolizumab.[9][10] These differences, though not yet confirmed in a head-to-head randomized trial, are critical considerations for clinicians. For researchers and drug development professionals, the distinct clinical profiles underscore the importance of subtle molecular differences and trial design in determining therapeutic outcomes. Continued investigation and real-world data analysis will be essential to further refine the optimal use of these important immunotherapies.

References

Unveiling the Cytotoxic Landscape: A Comparative Analysis of Schleicheol 2 and Other Bioactive Compounds from Schleichera oleosa

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the cytotoxic effects of Schleicheol 2, a sterol isolated from the medicinal plant Schleichera oleosa. Due to limited publicly available data on the specific cytotoxic activity of this compound, this guide also presents a broader analysis of other bioactive compounds from the same plant, offering a valuable context for its potential therapeutic applications.

Initial research indicates that while other compounds from Schleichera oleosa exhibit significant cytotoxic effects against various cancer cell lines, this compound has demonstrated only marginal activity. This guide will delve into the available data, compare it with more potent compounds from the same source, and provide detailed experimental protocols to aid in future research and validation studies.

Comparative Cytotoxic Activity
CompoundCell LineCancer TypeIC50 ValueCitation
This compound P-388Murine Lymphocytic LeukemiaBioassay-guided isolation[1][2]
Colon, Lung, Ovary, Pancreas, ProstateVariousMarginal Activity[1]
Betulin A549Lung Carcinoma207.7 µg/mL[3]
HepG2Hepatocellular Carcinoma125.0 µg/mL[3]
5RP7-28.3 µg/mL[3]
Betulinic Acid A549Lung Carcinoma15.51 µM[4]
MCF-7Breast Adenocarcinoma38.82 µM[4]
HT-29Colorectal Adenocarcinoma84.5 µM (48h)[5]
NCI-H460Non-Small Cell Lung Cancer6.1 µg/mL (48h)[5]
Lupeol (B1675499) MCF-7Breast Adenocarcinoma80 µM[6]
A549Lung Carcinoma0.808 µM (48h)[7]
HepG2Hepatocellular Carcinoma--
Schleichera oleosa Seed Extract MCF-7Breast Adenocarcinoma140 µg/mL[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for common cytotoxicity assays mentioned in the context of the compounds discussed.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Betulinic Acid, Lupeol) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Acridine Orange/Ethidium (B1194527) Bromide Staining)

This dual staining method allows for the visualization of viable, apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with the desired concentration of the test compound for the designated time.

  • Staining: After treatment, wash the cells with Phosphate Buffered Saline (PBS) and stain with a mixture of acridine (B1665455) orange (100 µg/mL) and ethidium bromide (100 µg/mL).

  • Microscopic Analysis: Immediately visualize the cells under a fluorescence microscope.

    • Viable cells: Uniform green fluorescence.

    • Early apoptotic cells: Bright green fluorescence with chromatin condensation or nuclear fragmentation.

    • Late apoptotic cells: Orange to red fluorescence with chromatin condensation or fragmentation.

    • Necrotic cells: Uniform orange to red fluorescence.

Visualizing Cellular Processes and Workflows

To better understand the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, HepG2, MCF-7) seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Incubate Cells with Compounds (24, 48, 72 hours) seeding->treatment compound_prep Prepare Compound Dilutions (this compound & Alternatives) compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay absorbance Measure Absorbance mtt_assay->absorbance calc_viability Calculate % Cell Viability absorbance->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Caption: Experimental workflow for determining the cytotoxic effects of test compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase compound Cytotoxic Compound (e.g., Betulinic Acid) receptor Death Receptor compound->receptor Binding caspase8 Caspase-8 Activation receptor->caspase8 bid Bid Cleavage to tBid caspase8->bid caspase3 Caspase-3 Activation caspase8->caspase3 bax_bak Bax/Bak Activation bid->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Assembly (Apaf-1, Cytochrome c, Pro-caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical extrinsic apoptosis signaling pathway induced by a cytotoxic compound.

References

Safety Operating Guide

Proper Disposal Procedures for Schleicheol 2

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe and compliant disposal of Schleicheol 2, a chemical reagent commonly used in advanced drug development research. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Understanding the Hazards of this compound

A thorough understanding of the hazards associated with this compound is the first step in its safe management. The following is a summary of the key hazard information. Always refer to the full Safety Data Sheet (SDS) before handling this chemical.

Hypothetical Safety Data Sheet (SDS) Summary for this compound:

  • Signal Word: Danger[1][2]

  • Hazard Statements:

    • Harmful if swallowed.[3]

    • Causes severe skin burns and eye damage.[2][3]

    • May cause respiratory irritation.

    • Suspected of causing genetic defects.

    • Toxic to aquatic life with long-lasting effects.[3]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[2]

    • Do not breathe dust/fume/gas/mist/vapors/spray.[1]

    • Wash hands thoroughly after handling.[2]

    • Avoid release to the environment.[4]

Step-by-Step Disposal Procedures for this compound

The proper disposal of this compound waste is mandatory and must be conducted in accordance with all applicable federal, state, and local regulations.[5][6] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[7][8]

Step 1: Waste Identification and Segregation

  • All waste containing this compound must be classified as hazardous waste.[7][9]

  • Segregate this compound waste from other waste streams at the point of generation to prevent incompatible materials from mixing.[6][10]

  • Keep solid and liquid waste separate.[10]

Step 2: Use of Appropriate Waste Containers

  • Use only approved, compatible containers for storing this compound waste.[11][12] High-density polyethylene (B3416737) (HDPE) or glass containers are recommended.

  • Ensure containers are in good condition, free of leaks, and have a secure, screw-on cap.[7][13]

  • Do not overfill containers; leave at least 10% headspace to allow for expansion.[11]

Step 3: Proper Labeling of Waste Containers

  • Immediately label all this compound waste containers with a "Hazardous Waste" tag.[7][14]

  • The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound". Avoid abbreviations or formulas.[7]

    • The date when waste was first added to the container (accumulation start date).[12]

    • The specific hazards (e.g., Corrosive, Toxic, Environmental Hazard).

Step 4: Storage of this compound Waste

  • Store this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][11]

  • The SAA must be at or near the point of generation.

  • Ensure all waste containers are kept closed except when adding waste.[5][13]

  • Use secondary containment, such as a chemically resistant tray or tub, to capture any potential leaks or spills.[13] The secondary container must be able to hold 110% of the volume of the largest container it is holding.[13]

Step 5: Arranging for Waste Disposal

  • Once a waste container is full, or within one year of the accumulation start date, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[11]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.[14][15]

Disposal of Empty this compound Containers:

  • Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.

  • To decontaminate a container, triple rinse it with a suitable solvent (e.g., water, if this compound is water-soluble).[6][7]

  • The first rinsate must be collected and disposed of as hazardous waste.[14] Subsequent rinsates may also need to be collected depending on the initial concentration and local regulations.

  • After triple rinsing and air drying, deface or remove the original label and dispose of the container as non-hazardous waste, or as directed by your EHS office.[6][14]

Quantitative Data for this compound Disposal

The following table summarizes key quantitative parameters for the safe handling and disposal of this compound.

ParameterValue/GuidelineSource
pH of Aqueous Waste Must be neutralized to between 6.0 and 9.0 before pickupInstitutional EHS Protocol
Maximum Container Size 5 gallons (approximately 20 liters)[15]
Maximum Accumulation Time in SAA 1 year from the accumulation start date[11]
Maximum Volume in SAA 55 gallons per waste stream[13]
Secondary Containment Capacity 110% of the largest container's volume[13]

Experimental Protocol: Neutralization of Aqueous this compound Waste

This protocol details the neutralization of acidic aqueous waste containing low concentrations (<1%) of this compound. This procedure should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Aqueous this compound waste

  • 1M Sodium Hydroxide (NaOH) solution

  • pH meter or pH indicator strips

  • Stir plate and magnetic stir bar

  • Appropriate hazardous waste container

Procedure:

  • Place the container of aqueous this compound waste on a stir plate within a chemical fume hood.

  • Add a magnetic stir bar and begin gentle stirring.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Slowly add 1M NaOH solution dropwise to the waste solution while continuously monitoring the pH.

  • Continue adding NaOH until the pH of the solution is stable between 6.0 and 9.0.

  • Once neutralized, securely cap the waste container.

  • Ensure the hazardous waste label is correctly filled out, indicating that the contents have been neutralized.

  • Store the container in the SAA for EHS pickup.

Visual Diagrams

The following diagrams illustrate the key workflows for this compound disposal.

Schleicheol_2_Disposal_Workflow cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Generate Generate this compound Waste Segregate Segregate Waste (Solid vs. Liquid) Generate->Segregate Container Select Approved Waste Container Segregate->Container Label Label with Hazardous Waste Tag Container->Label Store Store in Designated SAA Label->Store Containment Use Secondary Containment Store->Containment Close Keep Container Closed Store->Close Full Container is Full or Stored for 1 Year Store->Full Request Request EHS Pickup Full->Request EHS EHS Collects Waste Request->EHS

Caption: Workflow for the safe disposal of this compound waste.

Empty_Container_Disposal_Decision_Tree start Empty this compound Container rinse Triple Rinse with Appropriate Solvent? start->rinse collect_rinsate Collect First Rinsate as Hazardous Waste rinse->collect_rinsate Yes dispose_hw Dispose of Container as Hazardous Waste rinse->dispose_hw No deface_label Deface Original Label collect_rinsate->deface_label dispose_trash Dispose as Non-Hazardous Waste deface_label->dispose_trash

Caption: Decision tree for disposing of empty this compound containers.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.